Product packaging for Sodium arsenite(Cat. No.:CAS No. 7784-46-5)

Sodium arsenite

Cat. No.: B147831
CAS No.: 7784-46-5
M. Wt: 129.910 g/mol
InChI Key: PTLRDCMBXHILCL-UHFFFAOYSA-M
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Description

Significance in Environmental and Biological Systems Research

Sodium arsenite is a key compound in environmental science research due to its historical use as a pesticide and its presence as a contaminant in soil and water. epa.govepa.govnih.govitrcweb.org Its high solubility in water facilitates its mobility in the environment, leading to the contamination of aquatic ecosystems and posing a risk to various organisms. epa.govhealth.state.mn.us Researchers utilize this compound to study the fate and transport of arsenic in the environment, its bioaccumulation in food chains, and its impact on microbial communities, plants, and aquatic life. nih.govitrcweb.orgmdpi.comresearchgate.net

In biological systems, this compound serves as a powerful tool to investigate cellular responses to chemical stress. A primary mechanism of its toxicity is the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS). oup.comnih.govnih.gov This has made it a model compound for studying the cellular antioxidant defense systems and the pathological consequences of oxidative damage. oup.comnih.govnih.gov Furthermore, this compound is known to induce apoptosis, or programmed cell death, in various cell types, allowing researchers to dissect the intricate signaling pathways that govern this fundamental biological process. nih.govnih.govspandidos-publications.combvsalud.org Its ability to interact with sulfhydryl groups in proteins, including enzymes, leads to widespread metabolic disruption, providing a basis for studying enzyme kinetics and protein function. plos.orgnih.gov

Historical Trajectories in Arsenic Toxicological Research

The history of this compound in toxicological research is intertwined with its past use as a pesticide. epa.govaaem.plcarleton.edu Its application as an insecticide, herbicide, and fungicide led to extensive studies on its acute and chronic toxicity in various species. epa.govepa.govucanr.eduusgs.gov Early toxicological research focused on identifying the overt signs of arsenic poisoning and establishing lethal doses. epa.gov These foundational studies laid the groundwork for understanding the broader health risks associated with arsenic exposure.

Over time, the focus of toxicological research shifted towards elucidating the mechanisms underlying this compound's toxicity. This led to the discovery of its role as a potent carcinogen, with epidemiological evidence linking arsenic exposure to various cancers. nih.goviiarjournals.orgnj.gov Consequently, this compound became a critical tool in cancer research, used to induce carcinogenesis in animal models and to study the molecular events that drive tumor formation. iiarjournals.orgnih.gov Its genotoxic properties, including the ability to cause DNA damage and chromosomal aberrations, have also been a significant area of investigation. health.state.mn.usnih.gov The historical use of other arsenicals, such as arsenic trioxide and various arsenates, in pesticides and medicine has also provided a comparative context for understanding the specific toxicological profile of this compound. aaem.plcarleton.edunih.gov

Contemporary Academic Research Landscape and Interdisciplinary Relevance

The contemporary research landscape for this compound is highly interdisciplinary, spanning fields from molecular biology and oncology to neuroscience and materials science. In cancer research, there is a paradoxical interest in this compound. While its carcinogenic properties are well-established, it is also investigated for its potential anticancer effects, particularly in inducing apoptosis in cancer cells. plos.orgnih.govspandidos-publications.comiiarjournals.org This dual role has spurred research into the concentration-dependent effects of this compound on cell fate. plos.orgnih.gov

Recent studies have delved into the compound's impact on complex cellular processes such as autophagy, the unfolded protein response, and the formation of aggresomes. plos.orgnih.gov In neuroscience, researchers are exploring the neurotoxic effects of this compound, including its impact on learning, memory, and its potential role in neurodegenerative processes. oup.comresearchgate.netnih.govnih.gov The compound's ability to induce oxidative stress and disrupt cellular signaling pathways makes it a relevant model for studying the molecular basis of neurotoxicity. oup.comresearchgate.net

The interdisciplinary relevance of this compound is further highlighted by its use in developmental biology to study the effects of environmental toxicants on embryonic development. nih.govnih.gov Moreover, its interactions with cellular components are being explored at the nanoscale, contributing to the field of nanotoxicology. The ongoing research continues to uncover novel mechanisms of action and biological targets of this compound, ensuring its continued importance as a research tool. nih.gov

Detailed Research Findings

This compound's Impact on Cellular Processes

Cellular ProcessKey FindingsReferences
Oxidative Stress Induces the generation of reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids. nih.govnih.gov It can decrease the activity of antioxidant enzymes and deplete cellular glutathione (B108866) levels. nih.govoup.comnih.gov nih.govoup.comnih.govnih.govnih.gov
Apoptosis Triggers programmed cell death in various cell lines, including cancer cells and normal cells, through the activation of caspase cascades. nih.govnih.govspandidos-publications.combvsalud.org nih.govnih.govspandidos-publications.combvsalud.org
Cell Cycle Can cause cell cycle arrest at different phases, depending on the cell type and concentration. plos.orgspandidos-publications.com plos.orgspandidos-publications.com
Gene Expression Alters the expression of numerous genes involved in stress response, cell growth, differentiation, and apoptosis. nih.goviiarjournals.orgnih.govnih.gov nih.goviiarjournals.orgnih.govnih.gov
Signal Transduction Affects multiple signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the NF-κB pathway. nih.govnih.govspandidos-publications.com nih.govnih.govspandidos-publications.com

Comparative Effects of Arsenicals in Research

Arsenical CompoundPrimary Research FocusKey CharacteristicsReferences
This compound (NaAsO₂) Carcinogenesis, oxidative stress, apoptosis induction. plos.orgnih.govnih.govTrivalent, highly soluble, potent inducer of ROS and apoptosis. epa.govplos.orgnih.gov epa.govplos.orgnih.govnih.gov
Arsenic Trioxide (As₂O₃) Anticancer therapy, particularly for acute promyelocytic leukemia (APL). plos.orgnih.goviiarjournals.orgTrivalent, effective therapeutic agent, can induce autophagy. plos.orgiiarjournals.org plos.orgnih.goviiarjournals.org
Sodium Arsenate (Na₂HAsO₄) Environmental contamination, comparative toxicology. aaem.plwikipedia.orgPentavalent, generally less toxic than trivalent forms. nih.gov nih.govaaem.plwikipedia.org
Dimethylarsinic Acid (DMA) Metabolite of inorganic arsenic, also used as a pesticide. nih.govnih.govOrganic arsenical, studied for its role in arsenic-induced carcinogenesis. nih.govnih.gov nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula NaAsO2<br>AsNaO2 B147831 Sodium arsenite CAS No. 7784-46-5

Properties

IUPAC Name

sodium;oxoarsinite
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InChI

InChI=1S/AsHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1
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InChI Key

PTLRDCMBXHILCL-UHFFFAOYSA-M
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Canonical SMILES

[O-][As]=O.[Na+]
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Molecular Formula

NaAsO2, AsNaO2
Record name SODIUM ARSENITE, AQUEOUS SOLUTION
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Record name sodium metaarsenite
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DSSTOX Substance ID

DTXSID5020104
Record name Sodium arsenite
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Molecular Weight

129.910 g/mol
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Physical Description

Sodium arsenite, aqueous solution appears as an aqueous solution of a solid. Toxic by ingestion, inhalation or skin absorption. Used as an antiseptic, in insecticides and herbicides, to preserve hides and in making dyes., White or gray-white solid, soluble in water and absorbs CO2; [Hawley], WHITE OR GREY HYGROSCOPIC POWDER.
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Solubility

Very soluble (NTP, 1992), Freely sol in water; slightly sol in alcohol, Solubility in water: very good
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Density

1.87 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.87, 1.87 g/cm³
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Color/Form

White or grayish-white powder

CAS No.

7784-46-5
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Record name Arsenenous acid, sodium salt (1:1)
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Record name Sodium dioxoarsenate
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Melting Point

615 °C
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Mechanisms of Sodium Arsenite Toxicity

Fundamental Cellular and Molecular Mechanisms

The toxicity of sodium arsenite at the cellular level is multifaceted, primarily revolving around its ability to interfere with critical protein structures and generate harmful reactive oxygen species.

Disruption of Protein Thiol Groups and Enzyme Inactivation

A key mechanism of this compound's toxicity is its high affinity for sulfhydryl or thiol (–SH) groups present in cysteine residues of proteins. rsc.orgacs.org This interaction can lead to the formation of stable covalent bonds, altering the protein's structure and, consequently, its function. rsc.org This is particularly detrimental to enzymes that rely on free thiol groups for their catalytic activity.

The pyruvate (B1213749) dehydrogenase (PDH) complex is a critical enzyme system in cellular metabolism, responsible for converting pyruvate into acetyl-CoA, a key molecule for the citric acid cycle and ATP production. acs.org this compound is a potent inhibitor of the PDH complex. acs.orgacs.org This inhibition occurs through the binding of arsenite to the lipoic acid cofactor of the PDH complex, which contains vicinal dithiol groups. acs.orgresearchgate.net This binding inactivates the enzyme, leading to a disruption in cellular energy metabolism. acs.orgacs.org Studies have shown that trivalent methylated arsenicals, which are metabolites of inorganic arsenic, can be even more potent inhibitors of PDH than arsenite itself. acs.org For instance, monomethylarsonous acid (MMAIII) has been found to be a more effective inhibitor of hamster kidney and purified porcine heart PDH than this compound. acs.org

Trivalent arsenicals like this compound have a strong preference for binding to vicinal dithiols, which are two thiol groups located close to each other in a protein's structure. oup.comresearchgate.net This binding forms a stable cyclic structure, effectively cross-linking the thiol groups and causing significant conformational changes in the protein. oup.com While arsenite can react with single thiol groups, its affinity for vicinal dithiols is much higher. nih.gov This selective interaction with dithiol-containing proteins is a major contributor to its widespread toxic effects, as many critical enzymes and regulatory proteins contain these motifs. oup.comnih.gov The interaction is not limited to protein dithiols; arsenite can also react with other thiol-containing molecules like glutathione (B108866) (GSH), although the nature of this interaction can be complex and concentration-dependent. researchgate.netkisti.re.kr

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A significant component of this compound's toxicity is its ability to induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. rsc.orgnih.govresearchgate.net ROS are highly reactive molecules that can damage cellular components like DNA, lipids, and proteins. rsc.org

Mitochondria are a primary target of this compound and a major source of ROS production in arsenite-exposed cells. nih.govmdpi.com Arsenite can disrupt the mitochondrial electron transport chain, particularly by inhibiting complexes like succinate (B1194679) dehydrogenase. researchgate.netmdpi.com This disruption leads to the leakage of electrons and the subsequent formation of superoxide (B77818) radicals (O2•−), which can then be converted to other ROS like hydrogen peroxide (H2O2). mdpi.com This increased ROS production can lead to mitochondrial membrane depolarization and further compromise mitochondrial function, creating a vicious cycle of oxidative damage. nih.govinsp.mx Studies have shown that exposure to this compound can alter mitochondrial morphology and reduce mitochondrial respiratory function. aacrjournals.orgresearchgate.net

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. nih.govaacrjournals.orgmdpi.com this compound-induced oxidative stress and direct interference with protein disulfide bond formation can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress. nih.gov To cope with ER stress, cells activate a signaling network called the unfolded protein response (UPR). nih.govaacrjournals.orgmdpi.com The UPR aims to restore ER homeostasis by reducing protein synthesis, increasing the production of chaperone proteins to assist in folding, and enhancing the degradation of misfolded proteins. nih.gov However, if the ER stress is too severe or prolonged, the UPR can trigger apoptosis, or programmed cell death. nih.gov Arsenic has been shown to activate all three major branches of the UPR signaling pathway. aacrjournals.org

Modulation of Cellular Antioxidant Systems (e.g., Glutathione, Superoxide Dismutase)

This compound significantly disrupts the delicate balance of cellular antioxidant defense systems, primarily by affecting glutathione (GSH) and superoxide dismutase (SOD).

Glutathione (GSH): GSH is a crucial intracellular antioxidant. This compound exposure can lead to the depletion of cellular GSH. This occurs because arsenite has a high affinity for sulfhydryl groups and can directly bind to GSH. Furthermore, the metabolism of arsenic, which involves methylation, consumes S-adenosylmethionine (SAM), a key methyl donor. This process can indirectly lead to the depletion of SAM and an accumulation of S-adenosylhomocysteine (SAH), which in turn can inhibit SAM-dependent methyltransferases. nih.govmdpi.com

Superoxide Dismutase (SOD): SOD is an essential antioxidant enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. Studies have shown that this compound exposure can lead to a decrease in SOD activity. researchgate.net This reduction in SOD function contributes to an increase in superoxide radicals, exacerbating oxidative stress within the cell.

The table below summarizes the effects of this compound on key antioxidant molecules.

Cellular AntioxidantEffect of this compound ExposureReference
Glutathione (GSH)Depletion mdpi.com
Superoxide Dismutase (SOD)Decreased activity researchgate.net
Redox-Active Iron Release

This compound can disrupt iron homeostasis, leading to the release of redox-active iron from storage proteins like ferritin. nih.govnih.gov This free iron can then participate in Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals, which are potent inducers of oxidative damage to lipids, proteins, and DNA. Research has demonstrated that methylated arsenic species can mobilize iron from ferritin. nih.gov Studies on human osteogenic sarcoma (HOS) cells have shown that long-term, low-dose exposure to this compound leads to increased total iron levels and a decrease in ferritin, suggesting a breakdown in the cell's ability to safely store iron. nih.gov

DNA Damage and Genotoxicity

This compound is a potent genotoxic agent, inducing various forms of DNA damage through both direct and indirect mechanisms.

While not a direct mutagen in the classical sense, this compound exposure leads to the formation of DNA adducts, primarily through the induction of oxidative stress. The generation of reactive oxygen species (ROS) can cause oxidative damage to DNA bases. A significant and well-studied oxidative DNA adduct is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). researchgate.netnih.govnih.govinsp.mx The formation of 8-OHdG in DNA is a biomarker of oxidative stress and can lead to G:C to T:A transversions if not repaired. nih.gov Studies in human breast cancer MCF-7 cells have shown that low concentrations of this compound can induce ROS production and the formation of 8-OHdG adducts. researchgate.netnih.govinsp.mx

The following table highlights a key DNA adduct formed as a result of this compound exposure.

DNA AdductFormation MechanismConsequenceReference
8-hydroxy-2'-deoxyguanosine (8-OHdG)Oxidative damage from ROSG:C to T:A transversions researchgate.netnih.govnih.govinsp.mx

This compound is known to be clastogenic, meaning it can cause breaks and rearrangements in chromosomes. nih.govnih.govscilit.com Studies in Chinese hamster ovary (CHO) cells have demonstrated that non-cytotoxic concentrations of this compound can induce a high frequency of chromosomal breakpoints, particularly at fragile sites on the X chromosome. nih.gov The production of reactive oxygen species by arsenite can induce double-strand breaks in DNA, which are a primary cause of chromosomal aberrations. nih.gov Furthermore, post-treatment with this compound during the G2 phase of the cell cycle has been shown to enhance the frequency of chromosomal aberrations induced by other DNA-damaging agents. scilit.com

A critical aspect of this compound's toxicity is its ability to interfere with multiple DNA repair pathways, thereby potentiating the effects of both endogenous and exogenous DNA damage. nih.gov Arsenic has been shown to inhibit Nucleotide Excision Repair (NER), a key pathway for removing bulky DNA adducts like those caused by UV radiation and tobacco smoke. nih.gov This inhibition is partly due to the arsenite-induced reduction in the expression of key NER genes, such as XPC. nih.gov

This compound also impacts Base Excision Repair (BER) by inhibiting the activity of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govresearchgate.net PARP-1 is a zinc-finger protein crucial for sensing DNA strand breaks and recruiting other repair proteins. Arsenite can displace zinc from the zinc finger domains of these proteins, rendering them inactive. nih.govresearchgate.net

The table below summarizes the effects of this compound on different DNA repair pathways.

DNA Repair PathwayMechanism of InterferenceKey Proteins AffectedReference
Nucleotide Excision Repair (NER)Reduced expression of repair genesXPC nih.gov
Base Excision Repair (BER)Inhibition of enzyme activity via zinc displacementPARP-1 nih.govnih.govresearchgate.net

Epigenetic Alterations

This compound can induce profound changes in the epigenetic landscape of a cell, which can have long-lasting effects on gene expression and contribute to its carcinogenicity. mdpi.comnih.gov

DNA Methylation: Exposure to this compound can lead to both global hypomethylation and gene-specific hypermethylation. nih.govmdpi.com Global hypomethylation can lead to genomic instability, while hypermethylation of promoter regions can silence the expression of tumor suppressor genes. nih.govnih.gov For instance, studies have shown that arsenic exposure is associated with the hypermethylation and silencing of the p16 tumor suppressor gene. nih.gov The mechanism behind these changes may involve the depletion of SAM during arsenic metabolism, which is a necessary cofactor for DNA methyltransferases (DNMTs). nih.gov

Histone Modifications: this compound can also alter patterns of histone modifications. It has been shown to increase global histone acetylation by inhibiting the activity of histone deacetylases (HDACs). nih.gov This can lead to a more open chromatin structure, potentially altering the expression of numerous genes. Additionally, arsenic exposure has been found to alter histone methylation patterns, such as increasing repressive marks like H3K9 dimethylation and trimethylation on the myogenin promoter in C2C12 mouse myocyte cells. nih.goviaea.org

The following table details the epigenetic alterations induced by this compound.

Epigenetic MechanismEffect of this compound ExposureConsequenceReference
DNA MethylationGlobal hypomethylation and gene-specific hypermethylationGenomic instability, silencing of tumor suppressor genes nih.govmdpi.comnih.gov
Histone AcetylationIncreased global acetylation (HDAC inhibition)Altered gene expression nih.gov
Histone MethylationAltered methylation patterns (e.g., increased H3K9me2/3)Altered gene expression nih.goviaea.org

Modulation of Cellular Signal Transduction Pathways

This compound interferes with numerous intracellular signaling cascades that are central to regulating cellular responses to stress, proliferation, and survival.

This compound is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) family, though it affects each major branch differently. wvu.edu Exposure to arsenite leads to the potent activation of the stress-activated c-Jun N-terminal kinase (JNK) and the p38 MAPK pathways. wvu.edu In contrast, the extracellular signal-regulated kinase (ERK) pathway is only moderately activated. wvu.edu The activation of all three kinases appears to be initiated by an oxidative signal, as it can be prevented by the free radical scavenger N-Acetyl-L-cysteine. wvu.edu

The upstream mechanisms for activation can also differ. In PC12 cells, arsenite-induced ERK activation occurs primarily through a Ras-dependent pathway. wvu.edu However, the activation of JNK and p38 proceeds through a mechanism that is largely independent of Ras. wvu.edu This suggests that JNK and p38 may share common upstream regulators that are distinct from those controlling ERK activation in response to arsenite stress. wvu.edu In some contexts, such as in MA-10 mouse Leydig tumor cells, sustained activation of JNK, p38, and ERK has been observed and linked to the induction of apoptosis.

This compound modulates the activity of key transcription factors involved in stress responses and gene expression, including Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1). In precision-cut rat lung slices, exposure to non-cytotoxic concentrations of arsenite was shown to enhance the DNA-binding activity of both AP-1 and NF-κB. This was accompanied by an increase in nuclear c-jun, a component of the AP-1 complex. Confocal microscopy revealed a distinct nuclear localization of AP-1, primarily in type-II epithelial cells and alveolar macrophages.

Similarly, in immortalized mesencephalic cells, low concentrations of this compound induced the activation of both NF-κB and AP-1 in a dose-dependent manner, with maximal activation observed at 120 minutes of exposure. This activation was linked to the generation of reactive oxygen species (ROS), as it could be suppressed by the antioxidant N-acetyl-L-cysteine.

However, the effect of arsenite on the NF-κB pathway can be inhibitory in other contexts. Some research indicates that arsenite can directly inhibit IκB kinase (IKK) activity by reacting with a critical cysteine residue (Cys-179) in the activation loop of the IKK catalytic subunits. Since IKK is required to phosphorylate the inhibitory IκB proteins for subsequent NF-κB activation, this inhibition would block the pathway. This highlights the complex and potentially cell-type or stimulus-dependent nature of arsenite's interaction with the NF-κB signaling cascade.

This compound negatively regulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival, proliferation, and growth. In MA-10 mouse Leydig tumor cells, treatment with this compound resulted in a gradual decrease in the phosphorylation of Akt. Similarly, studies in adipocytes showed that arsenite inhibited the phosphorylation of Akt at essential sites (Threonine 308 and Serine 473), which is required for its full activation.

Since active Akt functions to suppress apoptosis, its inactivation by this compound facilitates cell death. The loss of Akt phosphorylation prevents it from inhibiting pro-apoptotic proteins, thereby contributing to the subsequent activation of caspase cascades observed in arsenic-induced apoptosis. This suppression of a key survival pathway is a significant mechanism of arsenite's cytotoxic action.

This compound alters the activity of the Rho family of small GTPases, which are key regulators of the actin cytoskeleton, cell migration, and other signaling pathways. Specifically, arsenite has been shown to activate Cdc42 and Rac1 in various cell types, including endothelial cells and cerebellar granule neurons. wvu.edu

The activation of Rac1 can be initiated through stimulation of the sphingosine-1-phosphate receptor, which in turn activates downstream effectors like NADPH oxidase. The activation of Cdc42 and the subsequent reorganization of actin filaments are also required for arsenite-induced NADPH oxidase activation. In islet β-cells, arsenite-induced apoptosis and dysfunction are mediated by the SET-Rac1 signaling pathway, which leads to cytoskeletal rearrangement. This activation of Rho GTPases is linked to arsenite-induced cytotoxicity, apoptosis, and increased cell migration. wvu.edu

Table 2: Effects of this compound on Cellular Signal Transduction Pathways

Pathway Key Proteins Affected Observed Effect Cell Model Reference
MAPK ERK, JNK, p38 Potent activation of JNK and p38; moderate activation of ERK. PC12, MA-10 wvu.edu
NF-κB & AP-1 NF-κB, AP-1 (c-jun), IKK Enhanced DNA binding activity; increased nuclear localization of AP-1; potential inhibition of IKK. Rat Lung Slices, Mesencephalic Cells, HeLa
PI3K/Akt Akt Decreased phosphorylation (inactivation). MA-10 Leydig Cells, Adipocytes
Focal Adhesion Kinase (FAK) Phosphorylation

This compound has been shown to significantly alter the structure and function of focal adhesions, which are crucial for cell adhesion, migration, and signaling. oup.comnih.gov A key target in this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction.

Research indicates that exposure to this compound leads to a dose-dependent decrease in the tyrosine phosphorylation of FAK. oup.comnih.gov This includes reduced phosphorylation at the autophosphorylation site, Tyr397, which is a critical step for FAK activation. oup.comnih.gov The binding of FAK to integrins via proteins like talin and paxillin, or the activation of other signaling molecules, triggers this autophosphorylation, creating a binding site for the Src-homology 2 (SH2) domain of Src family kinases. nih.gov The subsequent association of Src with FAK leads to the phosphorylation of other tyrosine residues on FAK, further amplifying its kinase activity and creating docking sites for other signaling proteins. nih.gov

The inhibition of FAK phosphorylation by this compound consequently affects its downstream substrates, such as paxillin, which also exhibits reduced tyrosine phosphorylation. oup.com This disruption of the FAK signaling cascade contributes to the observed decrease in cell migration and attachment rates in this compound-treated cells. oup.comnih.gov The altered focal adhesion dynamics and impaired integrin signaling can have broad consequences, potentially leading to anoikis, a form of programmed cell death induced by the loss of extracellular matrix contact. oup.com

Table 1: Effects of this compound on FAK Phosphorylation and Related Proteins

ParameterObservationCell TypeReference
FAK Tyrosine Phosphorylation Decreased in a dose-dependent manner.H9C2 myoblasts oup.com
FAK Autophosphorylation (Tyr397) Reduced.H9C2 myoblasts oup.comnih.gov
Paxillin Tyrosine Phosphorylation Reduced.H9C2 myoblasts oup.com
Cell Migration Dose-dependent reduction.H9C2 myoblasts oup.com
Cell Attachment Reduced rates.H9C2 myoblasts oup.com
Focal Adhesion Number Fewer focal adhesions with altered distribution.H9C2 myoblasts oup.com

Cell Cycle Dysregulation and Arrest

This compound is known to interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell growth and division. nih.govnih.gov Studies have demonstrated that this compound can induce cell cycle arrest at various phases, although the specific phase targeted can be cell-type dependent. nih.govnih.gov

In some cell types, this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.govconsensus.app This arrest is often a prelude to apoptosis, particularly in cells that are most sensitive to the toxicant during this phase. nih.gov The mechanism behind this G2/M arrest can involve the accumulation of cyclin B1 and the hyperphosphorylation of cdc2 and Mos proteins. consensus.app

Table 2: Effects of this compound on Cell Cycle Progression

Cell LineEffectMechanismReference
U937 myeloid leukemia cells Delays progression through each cell cycle phase, with G2/M being the most sensitive to apoptosis induction.Overall reduction in cell cycle progression rather than arrest at a specific checkpoint. nih.gov
OC3 oral cancer cells Induced G2/M phase arrest and an increase in the subG1 population.Activation of MAPK pathways. spandidos-publications.com
Human skin fibroblasts (HFW) G2 and mitotic delay.Accumulation of cyclin B1 and hyperphosphorylation of cdc2 and Mos proteins. consensus.app
Murine Sertoli cells Cell cycle arrest with an increase in the sub-G1 phase.Induction of oxidative stress. tandfonline.com
C. elegans germline Mitotic cell cycle arrest.Genotoxic effects. nih.gov

Apoptosis Induction and Modulation

This compound is a potent inducer of apoptosis, or programmed cell death, in a wide variety of cell types. nih.govnih.govresearchgate.net This process is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. researchgate.net The induction of apoptosis by this compound is a key mechanism underlying its cytotoxicity.

The execution of apoptosis is largely mediated by a family of cysteine proteases known as caspases. This compound exposure triggers the activation of a caspase cascade, leading to the cleavage of specific cellular substrates and ultimately, cell death. spandidos-publications.comnih.gov

Initiator Caspases: this compound has been shown to activate initiator caspases such as caspase-8 and caspase-9. spandidos-publications.com Caspase-8 is typically associated with the extrinsic or death receptor-mediated apoptotic pathway, while caspase-9 is central to the intrinsic or mitochondrial-mediated pathway.

Executioner Caspase: The activation of initiator caspases converges on the activation of executioner caspases, most notably caspase-3. spandidos-publications.combiomolther.org Activated caspase-3 is responsible for many of the hallmark features of apoptosis, including the cleavage of proteins like poly (ADP-ribose) polymerase (PARP). spandidos-publications.combiomolther.org

ER Stress-Specific Caspase: In the context of endoplasmic reticulum (ER) stress-induced apoptosis, this compound can lead to the cleavage and activation of caspase-12. frontiersin.orgnih.govresearchgate.net

The mitochondrion plays a central role in the intrinsic pathway of apoptosis induced by this compound. mdpi.comnih.gov Exposure to this compound can lead to mitochondrial dysfunction, characterized by damage to the mitochondrial structure, including swelling and incomplete membranes. mdpi.com

A critical event in this pathway is the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This compound treatment has been shown to increase the levels of the pro-apoptotic protein Bax and decrease the levels of the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. rsc.org

Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9, initiating the caspase cascade. nih.gov Studies have also suggested that this compound can directly affect the mitochondrial permeability transition (PT) pore, leading to its opening and the release of apoptosis-inducing factor (AIF). gustaveroussy.fr

The endoplasmic reticulum (ER) is another key organelle involved in this compound-induced apoptosis. frontiersin.org Chronic exposure to this compound can induce ER stress, leading to the unfolded protein response (UPR). frontiersin.orgnih.govresearchgate.net

Key markers of ER stress are upregulated upon this compound treatment, including the glucose-regulated protein 78 (GRP78) and the C/EBP homologous protein (CHOP). frontiersin.orgnih.govresearchgate.net The UPR is initiated by the activation of ER-resident transmembrane proteins, such as PERK. Activated PERK phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4). frontiersin.orgnih.govresearchgate.net ATF4 then upregulates the expression of CHOP, a key transcription factor that promotes apoptosis under conditions of prolonged ER stress. frontiersin.org

A critical component of ER stress-mediated apoptosis is the activation of caspase-12, a caspase specifically localized to the ER. frontiersin.org Activated CHOP can lead to the cleavage and activation of caspase-12, which then triggers the downstream caspase cascade, culminating in cell death. frontiersin.org

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins. While primarily a survival mechanism, its dysregulation can contribute to cell death. The relationship between autophagy and apoptosis in the context of this compound toxicity is complex and can be cell-type dependent. rsc.orgnih.gov

The interplay between autophagy and apoptosis is intricate. In some scenarios, autophagy may act as a pro-survival mechanism, and its inhibition can enhance this compound-induced apoptosis. rsc.org Conversely, in other contexts, autophagy itself appears to be the predominant mode of cell death induced by this compound. nih.gov The activation of signaling pathways such as JNK and ERK can be associated with the regulation of autophagy in response to this compound. rsc.org Furthermore, there is evidence of crosstalk, where components of the autophagic machinery can influence apoptotic signaling and vice versa. frontiersin.org

Role of Pro- and Anti-Apoptotic Proteins (e.g., Bcl-2)

This compound influences apoptosis, or programmed cell death, by dysregulating the balance between pro- and anti-apoptotic proteins. Research indicates that this compound treatment leads to a decrease in the levels of the anti-apoptotic protein Bcl-2. nih.govrsc.org Conversely, it promotes the release of the pro-apoptotic protein cytochrome c from the mitochondria into the cytosol. nih.govrsc.orgresearchgate.net The expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to protect against arsenite-induced apoptosis. nih.gov

The compound's pro-apoptotic effects extend to other members of the Bcl-2 family and related pathways. Studies have demonstrated that this compound induces the translocation of pro-apoptotic proteins Bax and Bid to the mitochondria, a key step in initiating apoptosis. researchgate.net Furthermore, it can downregulate the expression of other anti-apoptotic proteins, such as cellular FLICE-like inhibitory protein (cFLIP), which normally blocks death receptor-mediated apoptosis. nih.gov In certain cancer cell lines, this compound exposure has been found to upregulate the expression of pro-apoptotic genes, including Caspase 8 and Caspase 9. proquest.com This multifaceted disruption of apoptotic regulation, characterized by the suppression of protective proteins and the activation of death-promoting factors, is a central mechanism of this compound's toxicity.

Table 1: Effect of this compound on Key Apoptotic Proteins

Protein Classification Effect of this compound Exposure Research Finding Reference
Bcl-2 Anti-apoptotic Decreased levels nih.govrsc.org
Bcl-xL Anti-apoptotic Expression can inhibit arsenite-induced apoptosis nih.gov
cFLIP Anti-apoptotic Downregulated expression nih.gov
Cytochrome c Pro-apoptotic Increased release from mitochondria nih.govrsc.orgresearchgate.net
Bax Pro-apoptotic Increased translocation to mitochondria researchgate.net
Bid Pro-apoptotic Increased translocation to mitochondria researchgate.net
Caspase 8 Pro-apoptotic Upregulated gene expression proquest.comspandidos-publications.comspandidos-publications.com
Caspase 9 Pro-apoptotic Upregulated gene expression proquest.comspandidos-publications.com

Protein Synthesis Inhibition and Dysregulation

This compound significantly impacts protein homeostasis through both general inhibition of protein synthesis and specific dysregulation of key cellular proteins. A primary mechanism for the general inhibition of translation involves the activation of the Integrated Stress Response (ISR). Under arsenite-induced stress, the heme-regulated inhibitor (HRI) kinase phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.gov This phosphorylation event blocks the initiation of protein synthesis, leading to a global arrest in translation and the formation of stress granules. nih.govresearchgate.net

Beyond this general inhibition, this compound also causes the dysregulation of specific proteins involved in critical cellular processes like cell proliferation and stress response. Long-term exposure can alter the expression of proteins that regulate the cell cycle. For instance, studies have shown an increased expression of positive growth modulators like c-myc and E2F-1, while the expression of negative regulators such as MAP kinase phosphatase-1 and the cyclin-dependent kinase inhibitor p27(Kip1) is decreased. nih.govresearchgate.net In contrast, in response to the oxidative stress induced by the compound, cells may upregulate the synthesis of protective proteins. Research in primary cortical astrocytes has shown that arsenite transcriptionally upregulates key components of the glutathione (GSH) synthesis pathway, including the catalytic and modifying subunits of glutamate-cysteine ligase (GCLC and GCLM). mdpi.com This indicates a complex and selective dysregulation of protein synthesis, rather than a simple, uniform shutdown.

Inflammatory Response Mechanisms

This compound is a potent modulator of inflammatory responses, primarily through the activation of key signaling pathways that control the expression of inflammatory mediators. A central mechanism involves the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and signaling cascades like the mitogen-activated protein kinase (MAPK) pathways. nih.govd-nb.info Chronic exposure to this compound can lead to the continuous activation of NF-κB, which in turn drives the transcription and secretion of pro-inflammatory cytokines. d-nb.info

Research in animal models has demonstrated that exposure results in elevated mRNA levels of cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α) in organs such as the liver and kidney. nih.gov The activation of the MAPK and nuclear factor E2-related factor 2 (Nrf2) signaling pathways is also a critical component of the inflammatory process triggered by arsenite-induced oxidative stress. nih.gov While often viewed as a protective response, constitutive activation of the Nrf2 pathway can contribute to pathological inflammation. nih.gov Interestingly, the inflammatory effect can be context-dependent, as some studies have shown that this compound may decrease the expression of certain inflammatory markers in specific cell types, such as lipopolysaccharide-stimulated glial cells. nih.gov

Systemic Toxicological Effects and Organ-Specific Research

Carcinogenesis Research

This compound is classified as a human carcinogen, and research has focused on elucidating its role in the initiation and progression of cancer across various organ systems. nih.govwikipedia.org

Long-term carcinogenicity bioassays have provided direct evidence of the multi-site carcinogenic potential of this compound in animal models. A notable study involving Sprague-Dawley rats exposed to this compound in their drinking water for 104 weeks resulted in the induction of both benign and malignant tumors at multiple sites. nih.gov The types of tumors observed in this study are considered infrequent in this rat strain, highlighting the specific carcinogenic effect of the compound. nih.gov These findings in experimental animals correspond with epidemiological data from human populations exposed to high levels of arsenic in drinking water, who exhibit an elevated incidence of similar cancers. nih.gov

Table 2: Tumor Induction in Sprague-Dawley Rats Exposed to this compound

Organ Tumor Type Observed Classification Research Finding Reference
Lung Adenomas, Carcinomas Benign, Malignant nih.gov
Kidney Adenomas/Papillomas, Carcinomas Benign, Malignant nih.gov
Bladder Carcinomas Malignant nih.gov

While arsenic's role as a classic tumor initiator is debated, it is understood to be a significant factor in tumor promotion and progression through various mechanisms. nih.gov A key mechanism is the alteration of cellular proliferative signaling, which sensitizes cells to mitogenic stimuli. nih.gov This is achieved by creating an imbalance between positive and negative regulators of cell proliferation; for example, by increasing the expression of proto-oncogenes like c-myc and decreasing the expression of tumor suppressor proteins like p27(Kip1). nih.govresearchgate.net

Other mechanisms contribute to its carcinogenic properties. This compound can inhibit DNA repair processes, which allows for the accumulation of genetic damage and promotes carcinogenesis in affected cells. nih.gov It has also been shown to induce epigenetic changes, such as DNA hypomethylation, which can lead to the inappropriate activation of genes involved in cell growth. researchgate.net Furthermore, the chronic oxidative stress and inflammation induced by arsenite, particularly through the sustained activation of pathways like Nrf2, can create a microenvironment that enhances tumor cell growth and chemoresistance. nih.gov

Role in Epithelial Cell Transformation

This compound has been identified as a potent agent in the malignant transformation of epithelial cells. Chronic exposure to even low levels of this compound can initiate a cascade of events leading to a cancerous phenotype. Research has shown that a rat liver epithelial cell line underwent malignant transformation following long-term exposure to low concentrations of arsenic, a process linked to DNA hypomethylation and subsequent aberrant gene expression pnas.org. This transformation was confirmed by the development of aggressive, malignant tumors when the exposed cells were introduced into animal models pnas.org.

The process is not limited to rodent cells. Studies using the human prostate epithelial cell line RWPE-1 demonstrated that continuous exposure to this compound over 29 weeks led to malignant transformation oup.com. These transformed cells, named CAsE-PE, exhibited a significant increase in the secretion of matrix metalloproteinase-9, an enzyme often associated with prostate malignancies, and formed aggressive tumors when injected into nude mice oup.com. Further research has shown that arsenite can transform human prostate epithelial stem/progenitor cells into a cancer stem-like phenotype nih.gov. These arsenic-transformed cells showed marked increases in cellular invasion and colony-forming efficiency nih.gov. Similarly, both short-term, high-dose and long-term, low-dose exposure promoted the G1/S transition in the cell cycle of human bronchial epithelial cells, indicating a role in malignant transformation researchgate.net. This neoplastic transformation has also been observed in Balb/c 3T3 embryonic fibroblast cells exposed to this compound scielo.br.

A key mechanism underlying this transformation is epigenetic modification. Arsenic-induced transformation is associated with global DNA hypomethylation, which can lead to altered gene expression, including the enhanced expression and inducibility of the MT gene pnas.org.

Table 1: Summary of this compound's Role in Epithelial Cell Transformation

Cell Type StudiedKey ObservationsProposed MechanismsReference
Rat Liver Epithelial Cells (TRL 1215)Morphological changes from epithelioid to fibroblast-like; formation of aggressive tumors in Nude mice.DNA hypomethylation, aberrant gene expression, depressed S-adenosyl-methionine levels. pnas.org
Human Prostate Epithelial Cells (RWPE-1)Increased secretion of matrix metalloproteinase-9; formation of malignant epithelial tumors in nude mice.Direct malignant transformation of human epithelial cells. oup.com
Human Prostate Stem/Progenitor Cells (WPE-stem)Transformation into cancer stem-like cells (CSCs); increased cellular invasion and colony formation.Production of CSCs from a normal stem cell population. nih.gov
Human Bronchial Epithelial Cells (Beas-2B)Promotion of G1/S cell cycle transition; increased expression of AKAP95 and cyclins.Regulatory mechanism of AKAP95 on the cell cycle during malignant transformation. researchgate.net

Neurotoxicity Research

This compound is a recognized neurotoxicant, capable of inducing a wide range of detrimental effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier allows it to accumulate in the brain and interfere with critical neuronal processes. encyclopedia.pubmdpi.com

Exposure to this compound is strongly associated with cognitive deficits and behavioral abnormalities. Animal studies have consistently demonstrated that exposure, particularly during development, leads to impairments in learning and memory. nih.govfrontiersin.org In rats, exposure to arsenite in drinking water resulted in reduced learning ability and accelerated memory impairment, as measured by the Morris water maze (MWM) test. frontiersin.orgnih.gov Rats exposed from gestation day 15 showed increased spontaneous locomotor activity and a greater number of errors in a delayed alternation task. nih.govresearchgate.net Similarly, mice exposed to this compound exhibited impaired spatial cognitive function. oup.comresearchgate.netnih.gov

Epidemiological studies in human populations corroborate these findings, linking chronic arsenic exposure from drinking water to reduced IQ and memory performance, especially in children. encyclopedia.pubmdpi.comnih.gov The neurotoxic effects of arsenic appear to be particularly potent during developmental stages. nih.gov Prenatal exposure in mice has been shown to impair behavioral flexibility in adulthood. researchgate.net The underlying mechanisms for this cognitive decline are thought to involve the induction of oxidative stress and neuronal damage in the hippocampus, a brain region critical for memory formation. frontiersin.orgoup.com

At the cellular level, this compound induces neuronal degeneration and death primarily through apoptosis, or programmed cell death. frontiersin.orgnih.gov Research on primary cortical neurons has shown that treatment with micromolar concentrations of this compound leads to morphological changes characteristic of apoptosis, including the degeneration of neurites, shrinkage of cell bodies, and fragmentation of nuclei. nih.gov This apoptotic process is dependent on new gene expression and protein synthesis. nih.govjneurosci.org

The signaling pathways mediating this effect have been identified. This compound activates c-Jun N-terminal protein kinase 3 (JNK3) and p38 mitogen-activated protein kinase in cortical neurons. nih.govjneurosci.orgnih.gov The activation of these specific stress-related kinases is a critical step in initiating the apoptotic cascade. nih.gov The process ultimately relies on the bcl-2-caspase pathway, and the apoptosis can be inhibited by caspase inhibitors. jneurosci.orgnih.gov In addition to the JNK/p38 pathways, other mechanisms such as endoplasmic reticulum (ER) stress-mediated apoptosis have been identified, particularly in the hippocampus. frontiersin.orgnih.govnih.gov this compound exposure can also lead to the destabilization and interruption of the neuronal cytoskeletal framework, culminating in axonal degeneration. sapub.org

This compound significantly disrupts the delicate balance of neurotransmitter systems in the brain. encyclopedia.pubmdpi.comresearchgate.net Studies in adult rats have demonstrated that chronic oral treatment with this compound results in a significant decrease in dopamine (B1211576) levels while simultaneously increasing the levels of noradrenaline and 5-hydroxytryptamine (5-HT, or serotonin) in both the hypothalamus and pituitary. nih.gov This modulation of brain neurotransmitters is believed to contribute to the suppressed secretion of gonadotrophins. nih.gov

Research using zebrafish embryos has shown that this compound selectively alters the development of dopaminergic (tyrosine hydroxylase-positive) neurons without having a significant effect on serotonergic neurons. fda.gov In contrast, studies on fetal rats exposed prenatally found that arsenite decreased serotonin-positive areas in the mid- and hind-brain, suggesting it can cause defects in the early development of the serotonin (B10506) nervous system. nih.gov Furthermore, there is evidence that arsenic toxicity may act synergistically with dopamine to cause neurotoxicity and promote the aggregation of α-synuclein, a protein implicated in Parkinson's disease. encyclopedia.pubmdpi.com

The developing nervous system is exceptionally vulnerable to the toxic effects of this compound. frontiersin.orgnih.gov As an environmental toxicant, it is known to cause developmental defects in the CNS. jneurosci.orgnih.gov Exposure during critical prenatal and early postnatal periods can lead to lasting neurological and behavioral problems. nih.gov

Studies in zebrafish, a common model for developmental biology, show that exposure to this compound during the embryonic stage induces developmental toxicity, including reduced body length, and alters the normal development of dopaminergic and motor neurons. fda.gov The effect on motor neuron development appears to occur through the Sonic hedgehog (Shh) signaling pathway. fda.gov In rats, prenatal exposure to arsenite has been shown to specifically affect the early development of the serotonergic nervous system. nih.gov Animal experiments demonstrate that developmental exposure can lead to deficits in spontaneous locomotor activity and impairments in spatial learning tasks that persist into adulthood. nih.gov

A critical factor in the neurotoxicity of this compound is its ability to cross the blood-brain barrier (BBB), a protective layer of endothelial cells that regulates the passage of substances from the bloodstream into the brain. encyclopedia.pubmdpi.com Arsenic readily crosses the BBB and can accumulate in various brain regions, most notably the hippocampus, striatum, and cerebellum. encyclopedia.pubmdpi.comnih.govfrontiersin.org Once it has crossed the barrier, its excretion from the brain is limited. nih.gov

Research indicates that this compound not only penetrates the BBB but also damages its integrity. doaj.orgnih.gov Exposure can increase the permeability of the barrier, an effect mediated by the increased expression and activity of matrix metalloproteinases MMP-2 and MMP-9. doaj.orgnih.gov This leads to the disruption of the tight junctions between endothelial cells that form the barrier. doaj.orgnih.gov Specifically, arsenic exposure has been shown to reduce the expression of key tight junction proteins, including claudin-5 and occludin, further compromising BBB function. nih.govresearchgate.net This breakdown of the BBB facilitates greater accumulation of arsenic in the brain, potentiating its neurotoxic effects. mdpi.comsapub.org

Table 2: Overview of Neurotoxicity Research Findings for this compound

Area of ResearchKey Research FindingsModel System(s)Reference(s)
Cognitive & Behavioral Impairment Induces spatial learning and memory deficits; alters locomotor activity.Rats, Mice nih.govfrontiersin.orgoup.comsapub.org
Neuronal Degeneration & Cell Death Induces apoptosis in cortical neurons via activation of JNK3 and p38 MAPK pathways; causes ER stress-mediated apoptosis in the hippocampus.Primary Cortical Neurons, Rats frontiersin.orgnih.govnih.govjneurosci.orgnih.gov
Neurotransmitter System Alterations Decreases dopamine and increases norepinephrine (B1679862) and serotonin in the rat hypothalamus and pituitary; selectively alters dopaminergic neuron development in zebrafish.Rats, Zebrafish nih.govfda.gov
Developmental Neurotoxicity Causes developmental defects in the CNS; impairs development of serotonergic, dopaminergic, and motor neurons; leads to long-term behavioral deficits.Rats, Zebrafish nih.govjneurosci.orgfda.govnih.gov
Blood-Brain Barrier Permeability Crosses the BBB and accumulates in the brain; increases BBB permeability by disrupting tight junctions (e.g., claudin-5, occludin) via MMP-2/MMP-9 activation.Mice, Rats encyclopedia.pubmdpi.comnih.govdoaj.orgnih.govresearchgate.net
Effects on Specific Neuronal Development (e.g., Dopaminergic, Motor Neurons via Shh Pathway)

Research indicates that this compound has specific and disruptive effects on the developing nervous system. Studies using zebrafish embryos have shown that exposure to this compound can alter the development of certain types of neurons. fda.gov Specifically, it has been observed to induce the development of tyrosine hydroxylase-positive dopaminergic neurons while not significantly affecting serotonergic neurons. fda.govnih.gov

Furthermore, this compound has been found to influence motor neuron development through the Sonic hedgehog (Shh) signaling pathway. fda.govnih.gov In transgenic zebrafish larvae, exposure to this compound led to the generation of an excessive number of motor neurons in the spinal cord. fda.govnih.gov This effect was preventable by inhibiting the Shh pathway, which is crucial for normal motor neuron development. fda.govnih.gov This suggests that the neurotoxic effects of arsenic on motor neurons are mediated through the Shh pathway. fda.gov In contrast, other research using mouse embryonic stem cells found that this compound exposure could inhibit cell differentiation into neurons by decreasing the expression of key components of the Shh pathway, such as Gli2. nih.gov The addition of recombinant SHH protein was able to rescue these inhibitory effects, further implicating the Shh pathway as a target of arsenic toxicity. nih.gov

Prenatal exposure to this compound in mice has also been linked to a range of behavioral and motor impairments in offspring after birth, including effects on gait, acoustic startle, and righting reflexes. nih.gov Such exposures can lead to learning deficits and have been shown to alter the content of catecholamines in various brain regions in rats. unam.mx

Table 1: Research Findings on Neurodevelopmental Effects of this compound

Study ModelKey FindingsReference
Zebrafish EmbryosInduced development of dopaminergic neurons; caused supernumerary motor neurons via the Shh pathway. fda.govnih.gov
P19 Mouse Embryonic Stem CellsInhibited neuronal differentiation by decreasing Gli2 expression and transcriptional activity in the Shh pathway. nih.gov
Mice (Prenatal Exposure)Resulted in behavioral and motor impairments in offspring, including abnormal gait and reflexes. nih.gov
RatsChronic exposure altered learning and memory, associated with oxidative stress and neuronal damage in the hippocampus. frontiersin.org

Immunotoxicity Research

This compound demonstrates significant immunotoxic effects by modulating the function of various immune cells and altering the delicate balance of signaling molecules.

A primary mechanism of this compound's immunotoxicity is the suppression of lymphocyte proliferation. Studies have consistently shown that this compound exposure leads to a reduction in T-cell proliferation when stimulated. tandfonline.comnih.govepa.gov This inhibition is linked to a decrease in the secretion of Interleukin-2 (IL-2), a cytokine essential for T-cell proliferation. tandfonline.comnih.gov The inhibitory effect on proliferation can be reversed by the addition of external recombinant IL-2, confirming that the suppression is due to suboptimal levels of this cytokine. nih.gov

Further investigation reveals that this compound's impact extends to the genetic level, with research showing it decreases IL-2 mRNA expression in activated T-cells. researchgate.net In addition to affecting T-cells, this compound exposure has been shown to suppress the proliferation of splenocytes, which include both T- and B-lymphocytes. nih.gov Research on human CD4+ T-cells indicates that this compound induces a dose-dependent effect on gene expression related to T-cell activation and immune response. nih.gov

This compound significantly alters the production and expression of various cytokines, which are critical for immune signaling. As mentioned, the secretion and mRNA expression of IL-2 are notably inhibited, which directly impacts T-cell function. tandfonline.comresearchgate.net

The effects on other cytokines can be complex and time-dependent. In mice, chronic exposure to this compound led to a decrease in Tumor Necrosis Factor-alpha (TNF-α) in the spleen over a 12-month period. d-nb.info Conversely, other studies have reported that subchronic arsenic exposure can lead to a persistent inflammatory response in the liver and kidney, marked by increased expression of inflammatory cytokines such as IL-1β, IL-12, and TNF-α. nih.gov In cultured splenocytes from young mice, this compound inhibited the production of IL-2, interferon-γ (IFN-γ), and IL-4. epa.gov

Research demonstrates that this compound can impair macrophage function by shifting their polarization. Macrophages can exist in different functional states, broadly classified as pro-inflammatory (M1) and anti-inflammatory or tissue-repair (M2) phenotypes. Studies have shown that arsenic exposure promotes the polarization of macrophages toward the M2 phenotype. nih.gov This is evidenced by an increase in M2 markers like arginase 1 (ARG-1) and the surface marker CD206. nih.gov

This shift in polarization is accompanied by changes in cytokine production. Arsenic was found to decrease the production of M1-related cytokines like IL-1β and chemokines such as CXCL-10, while also affecting the secretion of M2-related chemokines. nih.gov These findings suggest that arsenic exposure disrupts the normal balance of macrophage functions, which could have implications for tissue repair and inflammatory responses. nih.gov

By impairing various components of the immune system, this compound exposure can increase host susceptibility to infections. For instance, a study using a mouse model of malaria found that this compound exposure worsened the suppression of B-cell proliferation during infection. nih.gov This compromised immune response was accompanied by enhanced vascular inflammation, suggesting that arsenic can increase the severity of the disease and the host's susceptibility. nih.gov Mechanistically, the suppression of specific T-helper cell subsets, such as Th1 or Th17 cells, by arsenic could lead to an increased vulnerability to intracellular bacterial and viral infections. nih.gov

Table 2: Summary of Immunotoxicity Research on this compound

Area of ResearchStudy ModelKey FindingsReference
Lymphocyte ProliferationHuman Peripheral Blood Mononuclear CellsReduced T-cell proliferation by inhibiting IL-2 secretion. tandfonline.comnih.gov
Cytokine AlterationMice (in vivo)Time-dependent modulation of TNF-α and IL-1β in the spleen; increased inflammatory cytokines (IL-1β, IL-12, TNF-α) in liver and kidney. d-nb.infonih.gov
Macrophage FunctionTHP-1 Cell Line (Human Monocytes)Promoted polarization to M2 macrophages and altered M1/M2 cytokine production. nih.gov
Susceptibility to InfectionMice (Malaria Model)Suppressed B-cell proliferation and enhanced vascular inflammation, suggesting increased host susceptibility. nih.gov

Developmental and Reproductive Toxicity Research

Inorganic arsenic compounds, including this compound, are recognized developmental and reproductive toxicants. Animal studies have been crucial in elucidating these effects. It is known that arsenic can cross the placenta, directly affecting the developing fetus. nih.gov

Data from studies in multiple animal species demonstrate that arsenic can cause a range of developmental issues, including malformations, growth retardation, and fetal death. nih.gov The specific outcomes are often dependent on the timing and route of exposure during gestation. nih.gov Oral exposure through diet or gavage has been shown to produce growth retardation and an increase in the death of the conceptus. nih.gov

Research focusing specifically on male reproductive health has revealed long-term consequences of prenatal exposure. In male rats exposed to this compound in utero, significant effects were observed in the peripubertal and adult periods. nih.gov These included alterations in the weights of reproductive organs and changes to testicular and epididymal morphology, particularly in peripubertal animals. nih.gov In adulthood, these rats exhibited impaired daily sperm production and negative effects on sperm parameters, which were linked to arsenic-induced oxidative stress. nih.gov Chronic oral exposure in adult mice has also been shown to decrease testicular weight. capes.gov.br

Embryotoxicity and Teratogenicity Studies

This compound is recognized as an embryotoxic and teratogenic agent, capable of inducing developmental malformations in various experimental animal models. nih.govresearchgate.net Studies utilizing whole embryo culture techniques have demonstrated that this compound is significantly more potent in its embryotoxic effects than sodium arsenate, with its activity occurring at concentrations ten times lower. researchgate.net Research on mouse embryos in the preimplantation stage revealed that this compound can inhibit the formation of blastocysts and induce micronuclei, indicating chromosomal damage. documentsdelivered.com The teratogenic potential of this compound is linked to its ability to cross the placental barrier during critical stages of embryogenesis, distributing throughout maternal, placental, and embryonic tissues. nih.gov The timing of exposure is crucial, with studies showing that a 24-hour in utero exposure is sufficient to initiate teratogenic responses. researchgate.net The teratogenic effects of this compound can be potentiated by other stressors, such as hyperthermia. nih.gov

Fetal Malformations and Growth Retardation

Exposure to this compound during gestation is linked to a spectrum of fetal malformations and growth retardation. In animal models, such as the golden hamster, administration during major organogenesis induces a specific set of congenital malformations. nih.gov These include severe neural tube defects like exencephaly (the brain located outside the skull) and encephaloceles (a sac-like protrusion of the brain through the skull). nih.gov Other observed malformations include micrognathia (an undersized lower jaw), open eyes, and defects of the tail. researchsolutions.com

Skeletal abnormalities are also a common finding, particularly affecting the ribs and vertebrae. researchsolutions.com Malformations of the genito-urinary system have also been reported. nih.gov

In addition to structural malformations, prenatal arsenic exposure is associated with intrauterine growth restriction (IUGR). nih.govresearchgate.net Epidemiological studies have found a significant association between arsenic exposure and having a baby that is small for its gestational age (SGA). nih.govresearchgate.net Subgroup analyses in these studies also revealed increased risks for preterm birth (PTB) and low birth weight (LBW) under specific exposure conditions. nih.govresearchgate.net

Table 1: Fetal Malformations Associated with this compound Exposure in Animal Models

Malformation TypeDescriptionReference
Neural Tube DefectsExencephaly, Encephaloceles nih.gov
CraniofacialMicrognathia, Open Eye researchsolutions.com
SkeletalAnomalies of ribs and vertebrae researchsolutions.com
OtherTail defects, Genito-urinary system malformations nih.govresearchsolutions.com
Impacts on Spermatogenesis and Steroidogenesis

This compound exerts significant toxic effects on the male reproductive system, primarily by disrupting spermatogenesis and steroidogenesis. researchgate.netresearchgate.net Research in animal models has consistently shown that exposure leads to a dose-dependent decrease in testicular weight and epididymal sperm count. nih.govnih.gov

Histological examination of the testes reveals severe damage to the seminiferous tubules, including the arrest of spermatogenesis, disorganization of the germinal epithelium, and the presence of cellular debris in the tubular lumens. researchgate.net Quantitative studies of spermatogenesis show a significant reduction in the numbers of various germ cells, including spermatogonia, spermatocytes, and spermatids. nih.govnih.gov This indicates that this compound interferes with the proliferation and differentiation of sperm cells. Damage to Sertoli and Leydig cells, which are crucial for sperm development and hormone production, is also observed. researchgate.net

The compound also impairs steroidogenesis, the process of hormone production. Studies have reported a significant reduction in plasma concentrations of key reproductive hormones, including Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and testosterone (B1683101). researchgate.netnih.gov The activity of testicular enzymes essential for testosterone synthesis, such as delta-5,3-beta-hydroxysteroid dehydrogenase and 17-beta-hydroxysteroid dehydrogenase, is also significantly decreased. nih.gov

Table 2: Effects of this compound on Male Reproductive Parameters in Rats

ParameterObserved EffectReference
Testicular WeightDecreased researchgate.netnih.gov
Epididymal Sperm CountDecreased nih.gov
SpermatogenesisArrested; Degeneration of germ cells researchgate.netnih.gov
Plasma Luteinizing Hormone (LH)Decreased nih.gov
Plasma Follicle-Stimulating Hormone (FSH)Decreased nih.gov
Plasma TestosteroneDecreased nih.gov
Testicular Steroidogenic EnzymesDecreased activity nih.gov
Myocardial Differentiation Effects

This compound has been shown to interfere with the differentiation of embryonic cells into cardiomyocytes (heart muscle cells). dntb.gov.uanih.gov Studies using mouse embryonic bodies (EBs) as a model for early development have found that treatment with this compound inhibits the differentiation of EBs into beating cardiomyocytes. dntb.gov.uanih.gov This disruption of myocardial differentiation is a critical concern, as it can lead to fetal death. nih.gov

A key mechanism underlying this toxicity is mitochondrial dysfunction. dntb.gov.uanih.gov this compound exposure has been found to downregulate the transcription of mitochondrial complex genes, increase mitochondrial reactive oxygen species (mtROS), and alter mitochondrial morphology by increasing fission. dntb.gov.uanih.govnih.gov Mitochondria play an essential role in providing the energy required for cardiac development and function. nih.gov The disruption of these organelles by this compound can have irreversible adverse effects on embryogenesis. dntb.gov.uanih.gov

Further research has elucidated that this compound can disrupt crucial signaling pathways involved in heart development. For instance, it has been reported to block TGFβ2-mediated epithelial-to-mesenchymal transition (EMT), a critical process in the formation of cardiac mesenchyme, by affecting Smad2/3 nuclear shuttling. oup.com

Prenatal Exposure Outcomes

Prenatal exposure to this compound is associated with a range of adverse outcomes for both the mother and the offspring. In pregnant mice, exposure has been shown to alter maternal cardiac remodeling that normally occurs during pregnancy. nih.gov This includes a reduction in maternal heart size and altered expression of hormone receptors and other key proteins involved in cardiac hypertrophy, suggesting a potential risk for cardiovascular disease. nih.gov

For the offspring, prenatal exposure can lead to lasting behavioral and metabolic consequences. Studies in mice have shown that in utero exposure can result in impaired motor responses, such as gait, acoustic startle, and grip strength, as well as deficits in learning and attention that persist into adulthood. nih.govnih.gov

Metabolic disruptions are also a significant outcome. In utero exposure in mice has been linked to increased body weight, higher body fat composition, and glucose intolerance in adult offspring. nih.gov Furthermore, prenatal arsenic exposure can affect the initial sexual development of male pups, leading to reduced body weight and altered anogenital distance at birth. researchgate.net Human epidemiological studies have correlated prenatal arsenic exposure with negative birth outcomes, including reduced birth weight, smaller head circumference, and shorter gestational age. harvard.edu

Table 3: Summary of Prenatal this compound Exposure Outcomes

Affected GroupOutcomeReference
Maternal (Mice)Altered cardiac remodeling during pregnancy nih.gov
Offspring (Mice)Behavioral impairments (motor skills, learning) nih.govnih.gov
Metabolic dysfunction (increased weight, glucose intolerance) nih.gov
Altered sexual development researchgate.net
Offspring (Human)Reduced birth weight, head circumference, and gestational age harvard.edu

Hepatotoxicity Research

The liver is a primary target for this compound toxicity. dntb.gov.uaresearchgate.net Research in animal models, particularly albino rats, has extensively documented the hepatotoxic effects of this compound. dntb.gov.uaresearchgate.net Exposure leads to significant alterations in liver function, as indicated by changes in biochemical markers. researchgate.net

Histopathological studies of liver tissue from exposed animals reveal considerable damage. dntb.gov.uaresearchgate.net Common findings include the infiltration of inflammatory cells, sinusoidal dilatation (widening of the small blood vessels in the liver), and the destruction and necrosis of hepatocytes (liver cells). dntb.gov.uaresearchgate.net In prepubertal male rats, exposure to low concentrations of this compound in drinking water resulted in the infiltration of defense cells, DNA damage, and increased rates of apoptosis (programmed cell death) in the liver. nih.gov

Long-term exposure can lead to more chronic conditions such as liver fibrosis, which is the excessive accumulation of extracellular matrix proteins. jeom.org Studies have shown that this compound induces the activation of hepatic stellate cells (HSCs) and promotes an epithelial-mesenchymal transition (EMT) in liver tissue, both of which are key events in the development of fibrosis. jeom.org This is accompanied by increased serum levels of fibrosis markers like hyaluronic acid (HA), laminin (B1169045) (LN), and type IV collagen (COL-IV). jeom.org

Nephrotoxicity Research

The kidneys are another major target for this compound-induced toxicity. nih.gov Exposure can lead to renal dysfunction characterized by increased serum levels of creatinine (B1669602) and urea, which are indicators of impaired kidney function. brieflands.comresearchgate.net

The primary mechanism of nephrotoxicity involves the induction of oxidative stress. nih.govnih.gov Studies have shown that this compound exposure leads to an increase in the production of reactive oxygen species like hydrogen peroxide (H₂O₂) and an increase in malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov Concurrently, a decrease in the levels of endogenous antioxidants such as glutathione (GSH) and antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) is observed in kidney tissue. nih.govbrieflands.comnih.gov

This oxidative stress contributes to inflammation, apoptosis, and histopathological changes in the kidneys. nih.gov Research has demonstrated that this compound upregulates inflammatory mediators (e.g., NF-κB, TNF-α, IL-6) and pro-apoptotic proteins (e.g., caspase-3, Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2). nih.gov Histological examinations reveal pathological alterations in the kidney structure. tandfonline.com

Cardiovascular System Dysregulation Research

This compound is recognized for its detrimental effects on the cardiovascular system, a consequence of multiple underlying mechanisms. Research indicates that exposure to this compound can lead to cardiovascular disease, which is a significant contributor to arsenic-exposure-related morbidity and mortality. nih.govnih.gov The toxic effects are linked to the induction of oxidative stress and the dysregulation of crucial signaling pathways.

One of the primary mechanisms of this compound-induced cardiotoxicity is the generation of oxidative stress. nih.gov Studies in rat models have demonstrated that exposure leads to a significant increase in markers of oxidative damage, such as malondialdehyde (MDA) and hydrogen peroxide (H₂O₂), within cardiac tissues. nih.govnih.gov This is accompanied by a decrease in protective antioxidants like total thiols and reduced glutathione. nih.govnih.gov Furthermore, this compound exposure results in the downregulation of the pro-survival protein kinase B (Akt/PKB) signaling pathway, further contributing to cardio-renal toxicity. nih.govnih.gov

Gestational exposure to this compound has also been shown to have lasting effects on the maternal heart postpartum. physiology.org In mouse models, exposure to environmentally relevant concentrations of this compound in drinking water during gestation led to an increase in postpartum heart size. physiology.org At a cellular level, this was associated with altered cardiomyocyte calcium (Ca²⁺)-handling and contraction, along with changes in the expression of key contractile proteins. physiology.org

The compound also affects cardiac development. Research on mouse embryonic bodies has shown that this compound can inhibit differentiation into cardiomyocytes. nih.gov This is linked to mitochondrial dysfunction, evidenced by a significant increase in mitochondrial reactive oxygen species (mtROS) levels. nih.govmdpi.com Additionally, this compound has been found to disrupt transforming growth factor-β2 (TGFβ2)-Smad signaling, a critical pathway in embryonic heart development, by augmenting the nuclear exportation of Smad2/3 in cardiac progenitor cells. oup.com Epidemiological and animal studies have associated chronic arsenic exposure with an increased risk of atherosclerosis, hypertension, and ischemic heart disease. oup.com

Table 1: Effects of this compound on Cardiac Oxidative Stress Markers in Rats

MarkerEffect of this compound ExposureResearch Finding Reference
Malondialdehyde (MDA)Significant Increase nih.govnih.gov
Hydrogen Peroxide (H₂O₂)Significant Increase nih.govnih.gov
Total ThiolsSignificant Decrease nih.govnih.gov
Reduced Glutathione (GSH)Significant Decrease nih.govnih.gov
Protein Kinase B (Akt/PKB)Reduced Expression nih.govnih.gov

Table 2: Research Findings on this compound and Cardiovascular Dysregulation

Research FocusModel SystemKey FindingsReference
Maternal Heart HealthPregnant MiceIncreased postpartum heart size; altered cardiomyocyte Ca²⁺-handling and contraction. physiology.org
Cardiac DevelopmentMouse Embryonic BodiesInhibition of cardiomyocyte differentiation; increased mitochondrial ROS. nih.govmdpi.com
Cell SignalingMurine Cardiac Progenitor CellsDisruption of TGFβ2-Smad signaling by augmenting Smad2/3 nuclear exportation. oup.com
AtherosclerosisAnimal ModelsIn utero exposure caused early onset of atherosclerosis. oup.com

Endocrine System Interference Research

This compound is a potent endocrine-disrupting chemical (EDC) that interferes with the body's hormonal systems, producing a range of adverse effects. nih.govyoutube.com Its disruptive capabilities extend to multiple hormonal axes, including the reproductive and thyroid systems.

Research has shown that this compound disrupts gene regulation mediated by steroid hormone receptors, retinoic acid receptors (RAR), and thyroid hormone receptors (TR). nih.govresearchgate.net In cell culture studies, low, non-cytotoxic doses of this compound were found to significantly alter both RAR-dependent and TR-dependent gene transcription. nih.gov This interference has tangible pathophysiological consequences; for instance, in an amphibian model, this compound inhibited thyroid hormone-dependent tail metamorphosis, a process tightly controlled by the TR. nih.govresearchgate.net

In the context of the male reproductive system, this compound exposure is linked to impaired function. nih.gov Studies in Wistar rats demonstrated that chronic exposure reduced the weight of androgen-dependent organs and induced changes in spermatogenesis. nih.gov It can also lead to decreased plasma levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone, along with a reduction in testicular testosterone concentrations. nih.gov These effects suggest that arsenic may act at the level of the pituitary to inhibit the release of gonadotropins. nih.gov Furthermore, developmental exposure to this compound during pregnancy and lactation has been shown to suppress male reproductive potential in the subsequent adult generation of mice, characterized by decreased testosterone levels and impaired steroidogenic enzyme activity. idosi.org

Recent studies have also focused on the thyrotoxicity of this compound. Chronic exposure in Sprague-Dawley rats can induce thyroid damage and dysfunction. nih.gov The mechanism appears to involve the activation of the TLR4/NF-κB signaling pathway in thyroid tissue, which leads to inflammation and apoptosis of thyroid cells, ultimately disrupting serum thyroid hormone levels. nih.gov

Table 3: Summary of this compound's Endocrine-Disrupting Effects

Endocrine System/PathwayModel SystemObserved EffectsReference
Thyroid Hormone Receptor (TR)Rat Pituitary Cells, Amphibian ModelAltered TR-dependent gene transcription; inhibited TH-mediated tail metamorphosis. nih.govresearchgate.net
Retinoic Acid Receptor (RAR)Human Embryonic CellsAltered RAR-dependent gene transcription. nih.govresearchgate.net
Male Reproductive SystemWistar RatsReduced weight of androgen-dependent organs; changes in spermatogenesis; decreased testosterone synthesis. nih.govnih.govresearchgate.net
Hypothalamo-Pituitary-Testicular AxisAdult RatsDecreased plasma LH, FSH, and testosterone; altered neurotransmitter levels in hypothalamus and pituitary. nih.gov
Thyroid GlandSprague-Dawley RatsActivation of TLR4/NF-κB inflammatory pathway; thyroid cell apoptosis; disruption of thyroid hormone secretion. nih.gov
Estrogen Receptor (ER)Chick Embryo, Human Breast Cancer CellsSuppression of ER-dependent gene transcription. researchgate.net

Metabolic Dysregulation Research (e.g., Diabetes)

A growing body of evidence has implicated this compound as a significant contributor to metabolic dysregulation, particularly in the context of diabetes mellitus. nih.gov The compound disrupts glucose homeostasis through multiple mechanisms, including inducing insulin (B600854) resistance, impairing pancreatic β-cell function, and altering glucose metabolism in peripheral tissues. nih.gov

This compound has been shown to directly impair the function of pancreatic β-cells, which are responsible for producing and secreting insulin. nih.gov In vitro studies using rat pancreatic β-cells and insulinoma cell lines have demonstrated that this compound exposure leads to a dose-dependent decrease in glucose-stimulated insulin secretion (GSIS). nih.govnih.gov This is accompanied by a significant reduction in insulin mRNA expression, suggesting that arsenic interferes with both the synthesis and release of insulin. nih.gov The underlying mechanism involves increased intracellular reactive oxygen species (ROS), which can lead to β-cell apoptosis. nih.govmdpi.com

In addition to its effects on the pancreas, this compound induces insulin resistance in key metabolic tissues like the liver and adipose tissue. nih.govfrontiersin.org In cultured hepatocytes (HepG2 cells), treatment with this compound resulted in decreased glucose consumption and lower glycogen (B147801) levels in the presence of insulin. researchgate.net This indicates a state of hepatic insulin resistance. researchgate.net Similarly, in adipocytes, this compound inhibits insulin-stimulated glucose uptake by impairing the insulin signaling pathway, including the phosphorylation of protein kinase B (Akt). nih.gov This disruption interferes with the translocation of the glucose transporter GLUT4 to the cell membrane, a critical step for glucose uptake. mdpi.comfrontiersin.org

Animal studies corroborate these cellular findings. Mice exposed to arsenite in their drinking water exhibit impaired glucose tolerance. nih.gov This is attributed primarily to functional impairments in insulin secretion from β-cells rather than a significant increase in peripheral insulin resistance. nih.gov The exposure also leads to novel alterations in the diurnal rhythms of food intake and energy metabolism. nih.gov

Table 4: Research Findings on this compound and Metabolic Dysregulation

Research AreaModel SystemKey FindingsReference
Insulin SecretionRat Pancreatic β-cells, INS-1(832/13) cellsDose-dependent reduction of glucose-stimulated insulin secretion (GSIS); decreased insulin mRNA expression. nih.govnih.gov
Hepatic Glucose MetabolismHepG2 Cells, Mouse Primary HepatocytesDecreased glucose consumption and glycogen levels; induction of hepatic insulin resistance. nih.govresearchgate.net
Adipocyte Function3T3-L1 AdipocytesInhibition of insulin-stimulated glucose uptake; impaired Akt phosphorylation. nih.govnih.gov
Whole-Body MetabolismC57BL/6J MiceImpaired glucose tolerance; attenuated early insulin release; altered diurnal rhythm of energy metabolism. nih.gov
Insulin SignalingHepatocytes, AdipocytesInhibition of insulin signaling pathways, leading to insulin resistance. nih.gov

Epidemiological and Risk Assessment Research

Population-Based Exposure Assessments

Assessing population-level exposure to sodium arsenite and other inorganic arsenic forms is complex, as exposure can occur through various routes and is influenced by geography, lifestyle, and socioeconomic factors. nih.govepa.gov Contamination of drinking water is a significant public health concern globally. bohrium.com However, research indicates that for the general U.S. population, dietary intake may contribute more to arsenic exposure than drinking water. nih.gov

A probabilistic exposure model using data from the National Health and Nutrition Examination Survey (NHANES) estimated mean dietary exposures for total and inorganic arsenic. The findings suggest that exposure from food is substantially higher than from drinking water. nih.gov

Table 1: Mean Arsenic Exposure from Food vs. Water in the U.S. Population

Arsenic Form Mean Exposure from Food (μg/kg/day) Mean Exposure from Water (μg/kg/day) Major Food Contributors
Total Arsenic (tAs) 0.38 ~0.027 Not specified
Inorganic Arsenic (iAs) 0.05 ~0.025 Vegetables (24%), Fruit/Juices (18%), Rice (17%), Beer/Wine (12%), Flour/Corn/Wheat (11%)

Data sourced from a probabilistic exposure model based on NHANES data. nih.gov

Certain population groups are at risk for higher exposure levels due to their proximity to contamination sources, such as industrial sites or hazardous waste locations. epa.gov For instance, communities near abandoned uranium mines show higher levels of urinary metals. nih.gov Occupational exposure is another significant concern, with regulatory bodies like the Occupational Safety and Health Administration (OSHA) setting permissible exposure limits (PEL) for inorganic arsenic in the workplace to mitigate risks. nj.govnj.gov The U.S. Environmental Protection Agency (EPA) also gathers data on production volumes from manufacturers, which aids in assessing potential environmental and human health effects. epa.gov

Health Outcome Associations in Exposed Cohorts

Prolonged exposure to this compound is linked to a wide range of adverse health outcomes. bohrium.com Epidemiological studies in populations with chronic exposure, such as those in Taiwan, Bangladesh, and Chile, have been instrumental in identifying these associations. nih.gov

The health effects are multi-systemic and include:

Carcinogenic Effects : this compound is classified as a human carcinogen. ilo.org Chronic exposure is strongly associated with an increased risk of cancers of the skin, lung, bladder, kidney, and liver. bohrium.comnih.gov

Cardiovascular and Hematological Effects : Irregularities in the cardiovascular system, including heart disease and hypertension, are linked to arsenic exposure. bohrium.comnih.gov It can also affect the bone marrow, leading to lesions of blood cells. ilo.org

Metabolic and Endocrine Effects : A growing body of evidence suggests a causal link between arsenic exposure and diabetes mellitus. bohrium.comnih.gov

Neurological and Cognitive Effects : The compound is a neurotoxicant that can impair cognitive function. sapub.org Effects on the peripheral nervous system can result in neuropathy, characterized by weakness and poor coordination. nj.govilo.org Animal studies show that this compound can cross the blood-brain barrier and cause dose-dependent damage to the hippocampus, impairing spatial learning and memory. sapub.org

Other Systemic Effects : Additional documented health issues include nephrotoxicity (kidney damage), hepatotoxicity (liver damage), infertility, hearing loss, and immune dysregulation. bohrium.comnih.govnih.gov Short-term exposure can cause severe gastroenteritis and irritation to the skin, eyes, and respiratory tract. ilo.org

Biologically Based Dose-Response (BBDR) Model Development

Biologically based dose-response (BBDR) models are essential tools in risk assessment. They aim to link the external dose of a chemical to a biological response by incorporating mechanistic data. toxicology.org For this compound, studies in animal models and cell cultures have helped to characterize these relationships.

A study in K6/ODC transgenic mice exposed to this compound in drinking water for four weeks identified dose-dependent changes in gene expression in the skin. While multiple signaling pathways were significantly altered only at the highest dose (10 ppm), approximately 20 genes showed a clear dose-response relationship. nih.gov

Table 2: Dose-Response of Gene Expression in Mouse Skin Exposed to this compound

Exposure Level (ppm in drinking water) Key Findings
0.05, 0.25, 1.0 Gradual dose-dependent changes in expression of ~20 genes.
10.0 Significant alteration of multiple KEGG pathways (e.g., MAPK, Wnt, Jak-Stat signaling).

Data from a study on K6/ODC transgenic mice. nih.gov

Similarly, research on human CD4+ T-cells demonstrated that this compound induced a dose-dependent effect on gene expression related to immune activation and oxidative stress. A low, environmentally relevant dose (1 µM) targeted immune response genes, while a higher dose (10 µM) had a more pronounced effect, significantly increasing markers of oxidative stress. nih.gov These studies highlight that the biological effects of this compound are highly dependent on the level of exposure. sapub.org

Biomarker Identification and Validation Studies

Biomarkers are critical for accurately assessing exposure, effect, and susceptibility related to this compound. Research has focused on identifying and validating various types of biomarkers, from urinary metabolites to changes in gene expression.

The most common biomarkers are arsenic species measured in urine. nih.gov The measurement of speciated metabolites—including inorganic arsenic (iAs), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA)—is preferred over total urinary arsenic, as the latter can be confounded by non-toxic arsenic forms from seafood. nih.gov However, the toxic, unstable trivalent methylated metabolites, such as methylarsonite (MAsIII) and dimethylarsinite (DMAsIII), are considered highly important but are challenging to measure accurately in biological samples. unc.edu

Table 3: Common Biomarkers for this compound Exposure

Biomarker Type Sample Advantages Disadvantages
Speciated Arsenic Metabolites (iAs, MMA, DMA) Urine Reflects recent absorbed dose of inorganic arsenic. nih.gov DMA can be influenced by diet (seaweed, mussels). nih.gov
Trivalent Methylated Metabolites (MAsIII, DMAsIII) Tissues, Cells Highly toxic species, mechanistically important. unc.edu Unstable and difficult to quantify accurately. unc.edu
Gene Expression Profiles Tissues Can indicate early biological effects and potential for carcinogenesis. nih.gov Requires tissue samples; link to specific health outcomes still under study.
Metabolites Embryos, Cells Can reveal metabolic pathways disturbed by exposure. tmu.edu.twnih.gov Early stage of research; requires validation in human populations.

Recent studies have explored novel biomarkers. A metabolomic analysis of zebrafish embryos exposed to this compound identified 10 potential metabolite biomarkers. tmu.edu.twnih.gov In another study, specific genes that exhibited a dose-response to this compound, such as cyclin D1 and STAT3, were proposed as potential biomarkers for the early stages of arsenic-induced skin cancer. nih.gov

Advanced Research Methodologies and Experimental Models

In Vitro Experimental Systems

In vitro studies, or experiments conducted in a controlled environment outside of a living organism, are fundamental to understanding the direct effects of sodium arsenite on various cell types. These systems allow for the precise control of experimental conditions and the detailed examination of cellular and molecular responses.

Human and Animal Cell Line Studies

A variety of established human and animal cell lines are employed to investigate the impact of this compound across different organ systems.

Lung Cell Lines: In studies involving primary human lung cells, this compound has been shown to be cytotoxic and genotoxic. For instance, exposure to this compound resulted in a concentration-dependent decrease in cell survival in both primary human lung fibroblasts and epithelial cells. nih.gov Interestingly, lung fibroblasts were found to be more sensitive to the cytotoxic effects of this compound than lung epithelial cells. nih.gov Furthermore, this compound induced chromosome damage in lung fibroblasts but not in epithelial cells, although DNA double-strand breaks were observed in both cell types. nih.gov In the human lung cancer cell line A549, arsenic trioxide, another form of trivalent arsenic, was found to have dose- and time-dependent cytotoxic effects, inducing both apoptosis and necroptosis. nih.gov

Liver Cell Lines: The human hepatocarcinoma cell line HepG2 is a common model for studying the hepatotoxicity of this compound. Studies have shown that this compound decreases the viability of HepG2 cells in a dose-dependent manner. up.ac.za The cytotoxic mechanisms involve the induction of apoptosis, as evidenced by increased caspase-3/7 activity. up.ac.zanih.gov Furthermore, exposure to this compound has been linked to alterations in mitochondrial membrane potential and reduced levels of adenosine (B11128) triphosphate (ATP) and reduced glutathione (B108866) (GSH) in HepG2 cells. up.ac.zanih.gov In combination with astragaloside (B48827) IV, this compound has been observed to inhibit HepG2 cell proliferation and promote apoptosis through the PI3K/AKT/mTOR signaling pathway. researchgate.net

Kidney Cell Lines: The human embryonic kidney cell line HEK293 is utilized to explore the nephrotoxic effects of this compound. Research has demonstrated that this compound treatment reduces the viability of HEK293 cells in a dose- and time-dependent manner, primarily through the induction of apoptosis. up.ac.za This is characterized by a reduction in Akt activity and Bcl2 levels, alongside an increase in caspase 3 activity and cytochrome c levels. up.ac.za

Immune Cell Lines: To understand the immunotoxic effects of this compound, studies have been conducted on immune cells such as CD4+ T-cells. In vitro exposure of unactivated human CD4+ T-cells to this compound has been shown to alter gene expression upon T-cell activation. nih.gov Notably, a high dose of this compound significantly altered the expression of numerous genes compared to activation alone, affecting key markers of T-cell activation and differentiation. nih.gov

Neuronal Cell Lines: The neurotoxic potential of this compound is investigated using various neuronal cell lines. In mouse neuroblastoma (Neuro-2a) cells, this compound has been shown to be cytotoxic. researchgate.netresearchgate.net Studies on primary cultured cortical neurons from mouse embryos revealed that this compound can decrease cell survival and impair neurite outgrowth. nih.gov Furthermore, in cultured cortical neurons, this compound-induced apoptosis is mediated by the c-Jun N-Terminal Protein Kinase 3 (JNK3) and p38 mitogen-activated protein kinase pathways. mdpi.com

Cancer Cell Lines: Beyond specific organ-derived cancer cell lines, the effects of this compound are studied in a broader cancer context. For example, in MCF-7 (breast cancer) and Jurkat (T-cell leukemia) cell lines, this compound exhibits potent cytotoxic activity. nih.gov The compound was found to decrease the mRNA level of the antioxidant enzyme catalase (CAT) in both cell lines. nih.gov

Table 1: Effects of this compound on Various Cell Lines

Cell Line Organ/Tissue of Origin Species Key Findings
Primary Lung Fibroblasts Lung Human Decreased cell survival, induction of chromosome damage and DNA double-strand breaks. nih.gov
Primary Lung Epithelial Cells Lung Human Decreased cell survival, induction of DNA double-strand breaks, no chromosome damage observed. nih.gov
A549 Lung Carcinoma Human Cytotoxic effects, induction of apoptosis and necroptosis (with arsenic trioxide). nih.gov
HepG2 Liver Carcinoma Human Decreased cell viability, induction of apoptosis, mitochondrial dysfunction. up.ac.zanih.govresearchgate.net
HEK293 Embryonic Kidney Human Reduced cell viability, induction of apoptosis. up.ac.za
CD4+ T-cells Immune System Human Altered gene expression upon activation. nih.gov
Neuro-2a Neuroblastoma Mouse Cytotoxic effects. researchgate.netresearchgate.net
Primary Cortical Neurons Brain Mouse Decreased cell survival, impaired neurite outgrowth, induction of apoptosis. nih.govmdpi.com
MCF-7 Breast Cancer Human Cytotoxic activity, decreased CAT mRNA levels. nih.gov
Jurkat T-cell Leukemia Human Cytotoxic activity, decreased CAT mRNA levels. nih.gov

Primary Cell Culture Systems

Primary cell cultures, which are derived directly from tissues, provide a model that more closely resembles the in vivo environment compared to immortalized cell lines.

Mesenchymal Stem Cells (MSCs): Studies on rat bone marrow-derived MSCs have shown that even low concentrations of this compound can reduce cell viability over long-term exposure by inducing apoptosis. researchgate.net This was confirmed by observations of cytoplasm shrinkage, decreased nuclear diameter, and DNA breakage. researchgate.net Furthermore, this compound has been found to impair the osteogenic differentiation of rat MSCs, as indicated by a significant reduction in mineralization and alkaline phosphatase activity. nih.gov

Hepatocytes: Research using isolated rat hepatocytes has demonstrated that this compound treatment leads to a depletion in cell proliferation and superoxide (B77818) dismutase (SOD) activity, along with an increase in nitric oxide production. nih.govnih.gov In primary cultures of human and mouse hepatocytes, this compound exhibited a nonlinear dose-response effect on mitochondrial bioenergetics. nih.gov Human primary hepatocytes were generally more resistant to this compound treatment compared to mouse primary hepatocytes. nih.gov

Embryonic Body Models for Developmental Studies

Embryonic body (EB) models, which are three-dimensional aggregates of embryonic stem cells, are used to investigate the effects of this compound on early development. In studies using mouse EBs, this compound treatment was found to inhibit the differentiation of EBs into cardiomyocytes. nih.govnih.gov Even low concentrations of this compound delayed the initiation of beating, a marker of successful cardiomyocyte differentiation, and downregulated the transcription of genes involved in mitochondrial function. nih.govnih.gov The embryoid body test (EBT), which measures changes in the area of the embryoid body, has been developed as a reliable alternative to animal testing for developmental toxicity. nih.gov

In Vivo Animal Models

In vivo studies, conducted in living organisms, are crucial for understanding the systemic effects of this compound, including its metabolism, distribution, and long-term consequences such as carcinogenesis.

Rodent Models (Rats, Mice) for Systemic Toxicity and Carcinogenesis

Rats and mice are extensively used to model the systemic toxicity and carcinogenic potential of this compound.

Systemic Toxicity in Rats: Oral exposure of rats to this compound has been shown to induce cardiovascular and renal dysfunction. nih.gov These effects are associated with increased oxidative stress markers, such as malondialdehyde and H2O2 generation, and a decrease in total thiol and reduced glutathione levels in both cardiac and renal tissues. nih.gov Histopathological examinations of the kidneys of rats exposed to this compound revealed peritubular infiltration by inflammatory cells, congestion of vessels, and tubular necrosis. nih.gov In acute toxicity studies, a single oral dose of this compound administered to rats resulted in mortality at high doses. mdpi.com

Carcinogenesis in Mice: Studies in mice have demonstrated that this compound can influence skin carcinogenesis. In SenCar mice subjected to a two-stage skin carcinogenesis protocol, chronic administration of this compound in drinking water increased the number of tumors during the early stages of carcinogenesis. nih.gov

Table 2: Findings from Rodent Models Exposed to this compound

Rodent Model Exposure Route Key Findings
Rats Oral Cardiovascular and renal dysfunction, oxidative stress in heart and kidney tissues, histopathological changes in the kidney. nih.gov
Rats Oral (single dose) Mortality at high doses. mdpi.com
SenCar Mice Oral (drinking water) Increased number of skin tumors in a two-stage carcinogenesis model. nih.gov

Drosophila melanogaster as a Model for Toxicity and Gene Expression

The fruit fly, Drosophila melanogaster, serves as a valuable model organism for studying the toxicity and genetic effects of this compound due to its short life cycle and well-characterized genome. Studies have shown that oral exposure of Drosophila melanogaster to this compound leads to a dose-dependent reduction in survival rates and emergence rates of flies. This is accompanied by increased oxidative stress, as indicated by elevated levels of nitric oxide and hydrogen peroxide, and inhibition of antioxidant enzyme activities. Histological examinations have revealed structural changes in the brain, gastrointestinal tract, and fat body of exposed flies, suggesting pathways for neurotoxicity and carcinogenesis.

Zebrafish Models for Developmental and Neurotoxicity

The zebrafish (Danio rerio) has become an important model organism for investigating the effects of chemical compounds on vertebrate development and neurological function. nih.gov Studies utilizing zebrafish have provided significant insights into the developmental and neurotoxic potential of this compound.

Exposure of zebrafish embryos to this compound has been shown to induce a range of developmental abnormalities. Research indicates that while concentrations below 0.5 mM may not significantly impact survival, higher concentrations can lead to reduced survival rates and clear developmental issues. oup.com These include delayed hatching, retarded growth, and morphological changes. oup.comrsc.org Specific malformations observed include body axis curvature and edema in the pericardium and yolk sac, which tend to worsen with prolonged exposure. rsc.org Furthermore, cardiac function is affected, with observed bradycardia (slow heart rate) and alterations in the shape of the ventricle. oup.comnih.gov

From a neurotoxicity perspective, this compound affects both the structure and function of the developing nervous system. Embryos exposed to the compound exhibit malformations of the spinal cord and disordered projections of motor axons. oup.com Functional deficits are also apparent; for instance, a weakened tactile response to light stimulation has been documented. oup.comacs.org In adult zebrafish, chronic exposure to this compound has been linked to significant behavioral changes, including reduced aggression, learning, and memory capacity. nih.gov These behavioral effects are accompanied by adverse impacts on the ultrastructure of brain neurons and on the expression of genes that regulate behavior. nih.gov

EndpointObserved Effects of this compound ExposureReference
DevelopmentalDelayed hatching, retarded growth, body axis curvature, pericardial and yolk sac edema. oup.comrsc.org
CardiacBradycardia (slow heart rate) and altered ventricular shape. oup.comnih.gov
Neural DevelopmentMalformation of the spinal cord and disordered motor axon projections. oup.com
Neurobehavioral (Embryo)Weak tactile responses to light stimulation. acs.org
Neurobehavioral (Adult)Reduced aggression, cohesion, social ability, learning, and memory. nih.gov
CellularAltered cell proliferation and apoptosis. oup.com

Caenorhabditis elegans for Genotoxicity and Apoptosis

The nematode Caenorhabditis elegans serves as a valuable in vivo model for studying the genotoxic effects and induced apoptosis resulting from exposure to toxicants like this compound. nih.govplos.org The organism's well-defined germline allows for precise assessment of DNA damage and programmed cell death pathways.

Studies have demonstrated that this compound exposure induces both germline cell cycle arrest and apoptosis in C. elegans. nih.gov The induction of apoptosis—a process of programmed cell death—in the germline is dose-dependent, with a significant increase in apoptotic cells observed as the concentration of arsenite increases. nih.gov This suggests that arsenite directly triggers cellular mechanisms leading to the removal of damaged cells. The genotoxic effects appear to be mediated, at least in part, by reactive oxygen species (ROS), as the addition of the antioxidant DMSO has been shown to rescue the cell cycle arrest and suppress apoptosis. nih.govresearchgate.net

Furthermore, research using C. elegans has highlighted that sensitivity to this compound can be influenced by genetic background and the specific developmental stage of the organism. nih.gov For instance, strains with deficiencies in mitochondrial electron transport chain complexes show increased sensitivity to the toxicant, underscoring the role of mitochondria as a key target of arsenic toxicity. nih.govmdpi.com

EndpointKey Findings in C. elegans Exposed to this compoundReference
GenotoxicityInduces mitotic germ cell cycle arrest. nih.gov
ApoptosisCauses a dose-dependent increase in germline apoptosis. nih.govplos.org
MechanismInvolvement of Reactive Oxygen Species (ROS) is indicated by rescue experiments with DMSO. nih.gov
Reproductive ToxicityReduces brood size at higher concentrations. plos.org
Sensitivity FactorsToxicity is dependent on genetic background, age, and specific endpoint measured. nih.gov

Omics Technologies in Mechanistic Research

Transcriptomics and Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, has been a powerful tool for elucidating the molecular mechanisms of this compound toxicity. By analyzing changes in gene expression profiles using techniques like cDNA microarrays and RNA sequencing, researchers have identified complex cellular responses to arsenite exposure. moleculardepot.comfrontiersin.org

Exposure to this compound induces significant changes in the expression of genes involved in a wide array of cellular processes. These include transcriptional control, cell cycle regulation, protein metabolism, and signal transduction. moleculardepot.com Studies in human fibroblast cells have shown that arsenite treatment activates certain signaling pathways and stimulates the expression of various transcription factors. moleculardepot.com Key gene categories affected include stress-responsive genes, oncogenes, and tumor suppressor genes. moleculardepot.com

In human renal cells, transcriptomic analysis has identified numerous differentially expressed genes following arsenite exposure, providing insights into nephrotoxicity. molbiolcell.org Similarly, studies on CD4+ T-cells revealed that this compound alters the expression of genes associated with immune responses and T-cell activation in a dose-dependent manner. frontiersin.org This technology allows for a broad, system-level view of how arsenite perturbs cellular function, revealing that even at non-cytotoxic concentrations, it can cause significant shifts in gene expression related to critical pathways.

Proteomics (e.g., SWATH-MS-Based Proteomics)

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. Advanced mass spectrometry-based techniques are central to this field, enabling the comprehensive quantification of protein abundance changes in response to a toxicant. One such advanced data-independent acquisition (DIA) method is Sequential Window Acquisition of all THeoretical fragment ion spectra (SWATH-MS). SWATH-MS allows for the systematic fragmentation and analysis of all detectable peptides in a sample, creating a permanent digital archive that can be retrospectively analyzed. This provides highly reproducible and accurate quantification of thousands of proteins, including those at low abundance.

While specific studies utilizing SWATH-MS to analyze this compound's effects are emerging, other quantitative proteomic methods have provided critical insights. For example, a multiple-reaction monitoring (MRM)-based targeted proteomic approach revealed that this compound exposure leads to a significant decrease in the protein level of RhoB in human lung fibroblast cells due to enhanced proteasomal degradation. acs.org Another study using tandem mass tag (TMT) labeling and LC-MS/MS in yeast identified a massive shift from a protein anabolic to a catabolic state following arsenite treatment. This included a significant reduction in the abundance of ribosomal proteins, indicating a broad proteotoxic stress response.

These proteomic approaches demonstrate that this compound exposure leads to profound changes in the cellular proteome, affecting protein degradation pathways, cellular signaling, and fundamental processes like protein synthesis.

Metabolomics Approaches

Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, offers a functional readout of the physiological state of a cell or organism. By analyzing the metabolome, researchers can identify how this compound disrupts biochemical pathways.

In human renal cells, metabolomic analysis revealed that arsenite exposure significantly alters the abundance of hundreds of metabolites. molbiolcell.org Pathway analysis showed that the most significantly affected metabolic pathways include purine (B94841) metabolism, pyrimidine (B1678525) metabolism, and glutathione metabolism. molbiolcell.org The disruption of purine metabolism, in particular, was identified as a key consequence of arsenic exposure in these cells. molbiolcell.org

Studies in zebrafish embryos have also employed metabolomics to identify potential biomarkers for arsenic exposure. rsc.org Exposure to this compound was found to disturb metabolism in the early developmental stages, leading to changes in the levels of various metabolites. rsc.org In another study on grapevine wood, metabolomics showed that this compound treatment led to an accumulation of phytochemicals and lipids. These findings illustrate the power of metabolomics to pinpoint specific biochemical disruptions caused by this compound, linking exposure to functional changes in cellular metabolism.

Model SystemKey Affected Metabolic PathwaysReference
Human Renal Cells (HEK-293)Purine metabolism, pyrimidine metabolism, glutathione metabolism, alanine, aspartate and glutamate (B1630785) metabolism, glycerophospholipid metabolism. molbiolcell.org
Zebrafish EmbryosIdentification of 10 metabolites as potential biomarkers; general disturbance of metabolism in early development. rsc.org
Grapevine WoodAccumulation of phytochemicals and lipids.

Computational and Systems Biology Approaches

Computational and systems biology approaches integrate experimental data with mathematical and computational models to understand complex biological systems. These methods are increasingly being used to investigate the mechanisms of this compound toxicity at a systems level.

Computational tools like molecular docking and molecular dynamics (MD) simulations provide insights into the interactions between arsenite and biological macromolecules at an atomic level. For example, such studies have been used to investigate the binding mechanisms of arsenite to specific enzymes, such as arsenate reductase. nih.gov By simulating the conformational behavior of the protein-ligand complex over time, researchers can understand the stability and nature of these interactions, which helps to explain how arsenite inhibits enzyme function. nih.gov

Systems biology takes a more holistic view by integrating data from various "omics" technologies (transcriptomics, proteomics, metabolomics) to construct network models of cellular responses. oup.com This approach helps to identify key nodes and pathways that are perturbed by arsenite exposure. For instance, Ingenuity Pathway Analysis (IPA) has been used to identify predicted clusters of biological functions and molecular interaction networks from gene expression data obtained from cells treated with this compound. This allows for a deeper understanding of how initial molecular insults propagate through the cellular machinery to produce a toxic outcome.

Analytical Chemistry Techniques for Speciation and Quantification

The accurate identification and measurement of specific chemical forms of an element, known as speciation analysis, is critical in toxicology and environmental science. This is particularly true for arsenic, where the toxicity is highly dependent on its chemical structure. Inorganic forms of arsenic are generally more toxic than organic forms. Therefore, methods that can distinguish between compounds like this compound and other arsenic species in complex biological samples are essential for research.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in Biological Matrices

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has become a leading analytical technique for measuring trace and ultra-trace elements in biological materials. nih.govnih.gov Its widespread adoption is due to its high sensitivity, low detection limits, and broad elemental coverage. nih.govspectroscopyonline.com In the context of arsenic analysis, ICP-MS is particularly powerful because it can be coupled with chromatographic separation techniques to perform speciation, allowing for the distinct quantification of various arsenic compounds, including the highly toxic inorganic form, arsenite (As(III)), which is the anionic component of this compound. nih.govnih.gov

The fundamental principle of ICP-MS involves introducing a liquid sample, such as a digested biological matrix, into a high-temperature argon plasma (around 6,000–10,000 K). nih.gov This extreme temperature atomizes the sample and ionizes the resulting atoms. nih.gov The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and sensitive elemental detection. nih.gov

A significant challenge in the analysis of arsenic is its monoisotopic nature (at mass 75) and the presence of polyatomic interferences, primarily from argon chloride (⁴⁰Ar³⁵Cl⁺), which has the same nominal mass. spectroscopyonline.comnih.govnih.gov This is especially problematic in biological matrices like urine and plasma, which have high chloride content. nih.gov Modern ICP-MS instruments overcome this by using a collision/reaction cell (CRC) filled with a gas like helium or by employing triple-quadrupole technology, which can effectively remove these interferences and improve the accuracy of arsenic quantification. spectroscopyonline.comnih.govanalis.com.my

For speciation analysis, ICP-MS is most commonly used as a detector for High-Performance Liquid Chromatography (HPLC). researchgate.netnews-medical.netpnnl.gov This "hyphenated" technique, HPLC-ICP-MS, allows for the physical separation of different arsenic species before they are introduced into the plasma. nih.gov Anion-exchange chromatography is frequently employed, using a specialized column (such as the Hamilton PRP-X100) and a mobile phase, often an ammonium (B1175870) carbonate buffer, to separate anionic arsenic species like arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA) based on their retention times. nih.govnih.govjfda-online.com The separated compounds then flow from the HPLC column directly into the ICP-MS for element-specific detection and quantification. pnnl.gov

Sample preparation is a critical step to ensure that the chemical form of the arsenic species is preserved. jfda-online.comanu.edu.au For biological matrices such as plasma, heart tissue, or urine, preparation can involve dilution, protein precipitation with acids like trichloroacetic acid, or microwave-assisted extraction. nih.govnih.govtandfonline.comyoutube.com The goal is to quantitatively extract the target analytes from the complex matrix into a liquid form suitable for injection into the HPLC-ICP-MS system without altering their original speciation. analis.com.myjfda-online.com

The performance of these analytical methods is validated through several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). tandfonline.comresearchgate.net Research has demonstrated that HPLC-ICP-MS methods can achieve very low detection limits, often in the nanogram per milliliter (ng/mL) or part-per-billion range, making them sufficiently sensitive for toxicokinetic and biomonitoring studies. nih.govtandfonline.comresearchgate.net

The following tables summarize typical operating conditions and performance metrics for the analysis of arsenic species in biological matrices using HPLC-ICP-MS, as reported in various research studies.

Table 1: Example of HPLC-ICP-MS Operating Conditions for Arsenic Speciation This table presents typical parameters used for separating and detecting arsenic species.

ParameterConditionReference
HPLC System Agilent 1260 series nih.gov
Separation Column Hamilton PRP-X100 Anion Exchange nih.govnih.gov
Mobile Phase Gradient elution with Ammonium Carbonate ((NH₄)₂CO₃) buffer nih.govnih.gov
Flow Rate 0.400 mL/min nih.gov
Injection Volume 20 µL - 100 µL pnnl.govjfda-online.com
ICP-MS System Agilent 7700x / Perkin Elmer ELAN 9000 nih.govnih.gov
RF Power 1550 W jfda-online.com
Collision/Reaction Gas Helium (He) nih.govanalis.com.my
Analyte Mass (m/z) 75 (As) tandfonline.com
Internal Standard (IS) 141 (Pr) tandfonline.com

Table 2: Method Detection and Quantification Limits for Arsenic Species This table shows the sensitivity of ICP-MS methods for various arsenic species in biological and aqueous samples. Values are typically reported in ng/mL or µg/L.

Arsenic SpeciesMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Total ArsenicRat Plasma0.728 ng/mL5 ng/mL tandfonline.com
Arsenite (As(III))Human Serum/Urine0.3-1.5 ng/mL1.0-5.0 ng/mL nih.gov
Arsenate (As(V))Human Serum/Urine0.3-1.5 ng/mL1.0-5.0 ng/mL nih.gov
MMAHuman Serum/Urine0.3-1.5 ng/mL1.0-5.0 ng/mL nih.gov
DMAHuman Serum/Urine0.3-1.5 ng/mL1.0-5.0 ng/mL nih.gov
Arsenite (As(III))Dog Plasma-5 ng/mL researchgate.net
Arsenate (As(V))Dog Plasma-5 ng/mL researchgate.net
DMADog Plasma-5 ng/mL researchgate.net
MMADog Plasma-20 ng/mL researchgate.net

Table 3: Recovery Rates from Spiked Biological Samples Recovery studies are performed to assess the accuracy of an analytical method. Values represent the percentage of a known amount of analyte that is successfully measured after being added to a biological sample.

Arsenic SpeciesMatrixRecovery Range (%)Reference
Multiple SpeciesHuman Serum94 - 139% nih.gov
Multiple SpeciesDog Plasma91.5 - 102.2% researchgate.net
Multiple SpeciesRice Samples93 - 109% researchgate.net

Comparative Toxicology of Arsenic Species

Differential Toxicity between Arsenite and Arsenate Forms

Studies comparing the toxicity of arsenite and arsenate consistently show differences in their potency and mechanisms of action across various biological systems. Arsenite is generally reported to be more toxic than arsenate in many models. rjme.ronih.govnih.govosti.gov This differential toxicity is attributed, in part, to differences in cellular uptake and reactivity.

Arsenate (As(V)) can enter cells by mimicking phosphate (B84403) and utilizing phosphate transport proteins. www.gov.uk Once inside the cell, arsenate can interfere with processes involving phosphate, such as oxidative phosphorylation, by substituting for phosphate, leading to the disruption of ATP formation. www.gov.ukplos.org Arsenate is also subject to reduction to the more toxic arsenite form within the cell. www.gov.uk

In contrast, arsenite (As(III)) readily reacts with sulfhydryl (-SH) groups in proteins, forming stable complexes. inchem.orgsrce.hr This strong affinity for thiol groups allows arsenite to inhibit the activity of numerous enzymes that are critical for cellular function. plos.orginchem.orgsrce.hr The higher lipid solubility of trivalent arsenicals like arsenite also facilitates their absorption across cell membranes compared to pentavalent arsenicals. epa.gov

Research in various organisms and cell types highlights the differential toxicity. For instance, in mouse neuroblastoma cells, As(III) was found to be five times more toxic than As(V) in inhibiting cell proliferation. nih.gov Studies in Tetrahymena thermophila showed that arsenate was almost 2.5 times more toxic than arsenite in the wild-type strain, based on LC50 values, although this could vary with different strains. csic.esnih.govresearchgate.net In rice seedlings, the toxicity of arsenite was found to be less dependent on phosphate levels compared to arsenate toxicity, which was reduced by phosphate application. tandfonline.com Another study using Drosophila melanogaster also demonstrated differential effects of arsenite and arsenate in toxicity assays. osti.gov

The following table summarizes some findings on the comparative toxicity of arsenite and arsenate:

SystemEndpoint MeasuredArsenite (As(III)) vs. Arsenate (As(V)) ToxicityReference
Mouse Neuroblastoma CellsCell ProliferationAs(III) 5x more toxic than As(V) nih.gov
Artemia salinaLethality (LC50)As(III) higher toxicity than As(V) rjme.ro
Tetrahymena thermophilaLethality (LC50)As(V) almost 2.5x more toxic than As(III) (wild type) csic.esnih.govresearchgate.net
Rice SeedlingElongation of radicle/plumuleToxicity of As(III) less dependent on phosphate; As(V) toxicity reduced by phosphate tandfonline.com
Atriplex atacamensis (whole plant)Plant growth, stomatal conductance, PSII efficiencyAs(III) more toxic than As(V) nih.gov
Atriplex atacamensis (calli)GrowthNo significant difference at 50 μM; As(V) reduced growth at 1000 μM nih.gov

Comparative Mechanistic Studies with Arsenic Trioxide

Sodium arsenite (NaAsO₂) and arsenic trioxide (As₂O₃) both contain trivalent arsenic, but they can exhibit different biological effects and mechanisms. While this compound is often associated with carcinogenic effects, arsenic trioxide has been utilized as a therapeutic agent, particularly in the treatment of acute promyelocytic leukemia (APL). plos.orgnih.govresearchgate.netnih.govaacrjournals.org This "paradoxical" phenomenon has led to comparative mechanistic studies.

Both this compound and arsenic trioxide can induce oxidative stress, genotoxicity, cytotoxicity, cell cycle arrest, and apoptosis in various cell lines. nih.govresearchgate.net However, the extent and specific pathways involved may differ. In human lung adenocarcinoma A549 cells, arsenic trioxide was found to induce higher production of reactive oxygen species (ROS) and a more significant decrease in antioxidant defenses compared to this compound. nih.govresearchgate.net Arsenic trioxide also led to more severe DNA damage, chromosomal breakage, cell cycle arrest, and apoptosis in these cells. nih.govresearchgate.net

Despite both being trivalent, their interactions with cellular components can vary. Arsenic trioxide is known to react with thiol groups in proteins, inhibiting their activity. plos.orgnih.gov this compound also interacts with thiols, forming relatively weak bonds with monothiols but strong bonds with dithiols, which can inactivate enzymes and receptors. plos.org

Comparative studies in human lymphoblastoid cells have also shown differential effects. Arsenic trioxide, but not this compound, synergistically enhanced gamma-radiation-induced apoptosis at non-toxic concentrations. researchgate.net However, higher concentrations of both arsenicals significantly increased micronucleated cells following high doses of radiation. researchgate.net These findings suggest that this compound and arsenic trioxide can interact through different cellular pathways. researchgate.net

Role of Methylated Arsenic Metabolites in Toxicity

Mechanistic Intervention and Attenuation Strategies Research

Antioxidant Interventions and Protective Mechanisms

The toxic mechanism of sodium arsenite is closely associated with the generation of free radicals and the subsequent induction of oxidative damage within cells. nih.gov Arsenic can increase reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to cellular damage and disrupting intracellular enzyme systems. nih.govsemanticscholar.org This oxidative stress depletes the cell's natural antioxidant defenses, such as glutathione (B108866) (GSH), and inhibits the enzymes responsible for its recycling. mdpi.com Consequently, therapeutic strategies often involve the exogenous supplementation of antioxidant molecules to support and restore the cell's antioxidant capacity. mdpi.commdpi.com

Antioxidants function by neutralizing free radicals, repairing oxidized cell membranes, and bolstering the body's natural defense systems. mdpi.com A variety of antioxidants have been investigated for their protective effects against this compound-induced apoptosis and oxidative stress. Studies have shown that antioxidants such as N-acetylcysteine (NAC), glutathione (GSH), and taurine can offer significant protection. nih.gov NAC, for instance, acts by directly scavenging free radicals and supporting glutathione levels. nih.gov Research on embryonic fibroblast cells demonstrated that NAC could mitigate the harmful effects of this compound by reducing ROS levels, increasing the activity of antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione peroxidase (GPx), and inhibiting apoptosis. nih.gov

Vitamins with antioxidant properties, such as vitamins A, C, and E, have also been shown to be useful in managing arsenic-induced toxicity. mdpi.comnih.govoaji.net These nutritional antioxidants help to scavenge active oxygen species and protect cellular components from oxidative damage. mdpi.com The overarching principle of antioxidant intervention is to counteract the pro-oxidant state induced by arsenic, thereby preventing the cascade of cellular damage that leads to toxicity. mdpi.com

Table 1: Antioxidant Interventions Against this compound Toxicity

AntioxidantProtective MechanismKey Findings
N-acetylcysteine (NAC)Directly scavenges free radicals; Precursor for glutathione (GSH) synthesis. nih.govMitigates oxidative stress, reduces ROS, increases antioxidant enzyme activity, and inhibits apoptosis in embryonic fibroblast cells. nih.gov
Glutathione (GSH)Major endogenous antioxidant; Detoxifies reactive oxygen species. mdpi.comThis compound depletes GSH pools; supplementation helps restore cellular antioxidant defense. mdpi.com Protective against arsenite-induced apoptosis. nih.gov
TaurineAntioxidant and membrane-stabilizing properties.Demonstrated significant protection against arsenite-induced apoptosis in human neutrophils. nih.gov
Vitamins A, C, and EScavenge free radicals and protect against lipid peroxidation. mdpi.comnih.govClinical trials have suggested their usefulness in managing symptoms of arsenicosis. mdpi.comoaji.net

Role of Chelating Agents in Toxicity Mitigation

Chelation therapy is a primary medical treatment for reducing the toxic effects of heavy metals, including arsenic. nih.govnih.govdrugbank.com The fundamental mechanism of chelation involves a ligand, or chelating agent, binding to a metal ion to form a stable, ring-like structure called a chelate. nih.govresearchgate.net This process renders the toxic metal inert and facilitates its excretion from the body, typically through urine. nih.govwebmd.com For arsenic, the therapy aims to prevent it from interacting with biological targets like proteins and enzymes by forming a low-toxicity complex that can be easily eliminated. nih.gov

The chelating agents most commonly used for arsenic poisoning are thiol chelators, which have a high affinity for arsenic due to its tendency to bind to sulfhydryl groups. nih.govmdpi.com Key agents include:

Dimercaprol (BAL) : Developed during World War II, BAL was one of the first antidotes for arsenical war gas. nih.govnih.gov It forms a stable complex with arsenic, detoxifying it. nih.gov However, its use is often restricted to initial treatment due to its toxicity and the need for painful parenteral administration. nih.govmdpi.com

Meso-2,3-dimercaptosuccinic acid (DMSA) : A water-soluble analog of BAL, DMSA is an effective chelator that promotes the renal excretion of metals. nih.govnih.gov It is considered less toxic than BAL. nih.gov

Sodium 2,3-dimercapto-1-propanesulfonate (DMPS) : Another water-soluble and less toxic derivative of BAL, DMPS is considered a first-choice agent in many cases. nih.govnih.gov It has a high therapeutic index and, unlike BAL, does not redistribute arsenic to the brain. researchgate.netnih.gov

Animal experiments have confirmed that prompt administration of DMSA and DMPS can avert the lethal effects of inorganic arsenic, such as this compound. nih.gov These agents work by reversing the inhibitory effect of arsenite on critical enzymes like pyruvate (B1213749) dehydrogenase. nih.gov While highly effective for acute poisoning, the benefit of chelation therapy for chronic arsenic exposure is less established. researchgate.netnih.gov

Table 2: Key Chelating Agents for Arsenic Toxicity

Chelating AgentAbbreviationKey Characteristics
2,3-dimercaptopropanolBALTraditional thiol chelator; effective but has notable side effects and requires intramuscular injection. nih.gov
meso-2,3-dimercaptosuccinic acidDMSAWater-soluble analog of BAL with lower toxicity and a higher therapeutic index. nih.gov FDA-licensed for childhood lead poisoning but used for arsenic. medscape.com
sodium 2,3-dimercapto-1-propanesulfonateDMPSWater-soluble analog of BAL with high efficacy and low toxicity. nih.govnih.gov Does not redistribute arsenic to the brain. nih.gov
3-Mercapto-D-valinePenicillamineA thiol chelator also used in the treatment of arsenic poisoning. nih.gov

Natural Compound Modulators of Toxicity (e.g., Polysaccharides)

A growing body of research focuses on bioactive natural compounds, which can offer therapeutic benefits with potentially fewer side effects than synthetic chelators. frontiersin.orgnih.gov These compounds, often derived from dietary plants, can mitigate arsenic-induced toxicity through various mechanisms, including antioxidant activity and chelation. mdpi.comnih.gov

Polysaccharides, which are complex carbohydrates, have been identified as potent agents against heavy metal toxicity. nih.gov They possess functional groups like hydroxyl and carbonyl that can form complexes with metal ions, facilitating their removal. nih.gov A study on Dictyophora polysaccharides (DIP) demonstrated their protective effect against this compound-induced hepatotoxicity. The research showed that DIP pretreatment could inhibit cell apoptosis by modulating the expression of apoptosis-related proteins like Bcl-2 and Bax. frontiersin.orgnih.gov Proteomic analysis revealed that DIP could reverse or restore the expression of metabolism and apoptosis-associated proteins that were disrupted by arsenic. nih.gov This suggests that polysaccharides can act as significant modulators of arsenic's toxic cellular effects. researchgate.net

Other natural compounds also play a crucial role:

Diallyl disulfide (DADS) : A bioactive component of garlic, DADS has been shown to attenuate arsenite-induced cytotoxicity, ROS production, and DNA damage. rsc.org Studies suggest it interacts chemically with this compound, potentially forming a complex, and helps modulate antioxidant enzyme activities back to normal levels. rsc.org

Polyphenols and Flavonoids : Compounds like quercetin and curcumin have been studied for their ability to modulate arsenic toxicity. nih.govresearchgate.net Their protective effects are often attributed to their potent antioxidant and free-radical scavenging properties. researchgate.net Flavonoids may also generate complexes with arsenic, limiting its bioavailability. researchgate.net

These natural modulators can be used as dietary supplements to prevent adverse effects from arsenic exposure or as adjuvants alongside conventional chelation therapy. nih.gov

Targeted Therapeutic Approaches

While chelation and antioxidant supplementation are foundational strategies, research is moving towards more targeted and combination therapeutic approaches to enhance efficacy and minimize side effects. drugbank.comresearchgate.net There is no single, universally effective therapy for chronic arsenic exposure, necessitating the development of novel strategies. nih.govresearchgate.net

One advanced approach is combination therapy , which involves the co-administration of a chelating agent with an antioxidant. drugbank.comresearchgate.net This strategy is based on the understanding that while chelators remove arsenic from the body, they may not fully restore the cellular antioxidant defenses damaged by arsenic-induced oxidative stress. researchgate.net Supplementing chelation with antioxidants like vitamins or essential metals can address both the cause (the metal) and the effect (oxidative damage) of the toxicity. researchgate.net

The development of newer, more effective chelating agents is another key area of research. For example, lipophilic chelators like monoisoamyl dimercaptosuccinic acid (MiADMSA) are being investigated for their potential to access intracellular arsenic more effectively than their hydrophilic counterparts. nih.govresearchgate.net

Furthermore, the use of trace elements as therapeutic agents is being explored. Selenium, in particular, has shown a potential to mitigate arsenic toxicity due to its antioxidant properties and its role as an antagonist to arsenic. mdpi.comnih.gov Selenium can help improve the activities of antioxidant enzymes and may reduce the body's burden of arsenic. mdpi.com Similarly, zinc has also been investigated for its protective effects. nih.gov These targeted nutritional interventions represent a promising avenue for managing chronic arsenic toxicity. nih.govnih.gov

Table of Compounds

Environmental Research on Sodium Arsenite

Environmental Fate and Speciation Dynamics in Aquatic and Terrestrial Systems

Arsenic, being an element, does not degrade in the environment but undergoes various transformations between its inorganic and organic species. regulations.gov Sodium arsenite, containing arsenic in the trivalent oxidation state (As(III)), is a key species in the environmental cycling of arsenic. The speciation and fate of arsenic in aquatic and terrestrial systems are influenced by several factors, including redox potential (Eh), pH, the presence of chemical oxidizing agents like iron and manganese oxyhydroxides, and microbial activity. industrialchemicals.gov.aueuropa.eu

In oxidizing environments, the thermodynamically stable form of arsenic is typically arsenate (As(V)). europa.eu However, arsenite (As(III)) is the predominant species at pH values above 9.5 in the absence of other influencing factors. industrialchemicals.gov.au In aquatic systems, arsenic can cycle extensively through both biotic and abiotic components. europa.eu Speciation in lakes, for instance, can be controlled by reduction, methylation, and oxidation processes, as well as adsorption to and desorption from particles. who.int The mobility of arsenic species is also affected by their charge; arsenate (As(V)), being predominantly negatively charged, is generally less mobile than arsenite (As(III)) below pH 9.2, where As(III) is predominantly non-charged. sswm.info This difference in charge influences their tendency to co-precipitate with metallic cations or adsorb onto solid surfaces. sswm.info

In terrestrial environments, the persistence of organic arsenical herbicides, which can transform into inorganic arsenic species like arsenite, can range from days to years, depending on soil properties and ambient conditions such as moisture, temperature, chemical concentration, bacterial population, and organic matter content. regulations.gov Under low redox potential conditions (sub-oxic and anoxic), methylated As(III) and inorganic As(III) are more likely to form, posing a greater concern for sediment-dwelling organisms. regulations.gov

Biogeochemical Cycling and Transformation

The biogeochemical cycling of arsenic involves complex transformations between different oxidation states and the formation of organic species, significantly influenced by microbial activity. europa.euscience.govmdpi.comresearchgate.net Three major modes of biotransformation of arsenic species in the environment are recognized: redox transformation between arsenite and arsenate, the reduction and methylation of arsenic, and the biosynthesis of organoarsenic compounds. europa.eu

Microorganisms play a crucial role in catalyzing these transformations. science.gov For example, some prokaryotes can utilize arsenic oxyanions for metabolic processes, using arsenate as an electron acceptor for anaerobic respiration or arsenite as an electron donor to support chemoautotrophic CO2 fixation. science.gov Microbial redox reactions can occur for detoxification or energy generation. portal.gov.bd Arsenite-oxidizing bacteria convert the more toxic As(III) to the less toxic As(V). portal.gov.bdut.ac.ir Conversely, arsenate-reducing bacteria can reduce As(V) to As(III), a process that occurs under anaerobic conditions and can be mediated by specific bacteria. mdpi.com

Methylation is another important process in the arsenic biogeochemical cycle, influencing the environmental behavior of arsenicals. mdpi.com This process involves the addition of methyl groups to the arsenic molecule and can lead to the formation of volatile compounds like arsine (AsH3) and methylarsines. portal.gov.bdnih.gov Methylation of this compound in lake water has been shown to produce monomethylarsinic acid (MMA), dimethylarsinic acid (DMA), and trimethylarsine (B50810) oxide. who.int Sulfur also plays a role in arsenic cycling, particularly in sulfur-rich environments where sulfur-oxidizing bacteria can transform arsenite and thioarsenates to arsenate. acs.orgfrontiersin.org

The arsenic biogeochemical cycle is coupled with other biogeochemical cycles, such as those of iron, carbon, sulfur, and nitrogen, where microbial redox metabolism of these elements can affect the redox and bioavailability of arsenic species. researchgate.net

Remediation Research Approaches

Remediation of arsenic-contaminated soil and water is crucial due to its toxicity. researchgate.netscispace.com Various technologies are employed, often requiring a preliminary oxidation step to convert As(III) to As(V) for more efficient removal. psu.eduresearchgate.net

Bioremediation Strategies (e.g., Microbial Transformation)

Bioremediation utilizes microorganisms to transform hazardous arsenic compounds into less toxic forms or to immobilize them. portal.gov.bdresearchgate.net Arsenic-resistant bacteria are particularly relevant for bioremediation efforts. portal.gov.bdresearchgate.net Microbial processes influencing bioremediation include efflux of metal ions, biosorption, and biotransformation through enzymes. researchgate.net

Bacteria possessing the ars genetic system can metabolize arsenite and arsenate. researchgate.net Genes like arsM are involved in transforming arsenic into volatile methylated arsenic in aqueous and soil systems. researchgate.net Naturally occurring marine bacteria have also demonstrated the potential to remove arsenic from culture media. researchgate.net Arsenite oxidation by bacteria, converting As(III) to As(V), is considered an eco-friendly and cost-effective bioremediation method. researchgate.netut.ac.ir Studies have isolated arsenite-oxidizing bacteria from contaminated soils, showing their ability to transform arsenite. ut.ac.ir Some bacterial isolates have also shown the ability to accumulate arsenic. ufu.br

Phytoremediation Mechanisms and Efficacy

Phytoremediation employs plants to remove, transfer, or stabilize toxic metals and environmental pollutants from contaminated soil or groundwater. mdpi.comnih.gov This approach is considered cost-effective and environmentally friendly. mdpi.comnih.gov Phytoremediation mechanisms include phytoextraction (uptake and accumulation in plant biomass), phytostabilization (stabilization in the environment), phytofiltration, phytovolatilization, phytodegradation, and rhizodegradation. mdpi.com

Phytoextraction, where plants accumulate contaminants in their aerial parts, is considered an efficient strategy. nih.gov The efficacy of phytoextraction is influenced by factors such as plant species, soil bioavailability, soil properties, and arsenic speciation. mdpi.com Hyperaccumulating plants, capable of accumulating high concentrations of heavy metals, are particularly useful for phytoextraction. mdpi.com However, arsenic toxicity can inhibit plant growth. mdpi.com Research focuses on enhancing phytoremediation efficiency through co-application with chemicals, as well as biological and physical methods. mdpi.comresearchgate.net Microbe-assisted phytoremediation has shown success in enhancing arsenic removal, where microbial communities can augment plant growth and participate in arsenic remediation. mdpi.com Plants can also transform arsenic into less hazardous volatile forms through phytovolatilization. rsc.org

Adsorption and Filtration Studies for Water Treatment Applications

Adsorption and filtration are widely used techniques for removing arsenic from contaminated water sources. sswm.infopsu.eduresearchgate.net These methods often involve a preliminary oxidation step to convert arsenite (As(III)) to arsenate (As(V)), as As(V) is generally more effectively removed due to its anionic charge and higher affinity for surfaces. sswm.infopsu.eduresearchgate.net

Coagulation followed by filtration is a common and reliable method, where a metal coagulant is added to form a hydroxide (B78521) precipitate that adsorbs arsenic. sswm.inforesearchgate.net Coagulants like aluminum sulfate (B86663), ferric chloride, and ferric sulfate are effective. researchgate.net Lime softening can also be efficient for arsenate removal, particularly at higher pH values. psu.eduresearchgate.net

Adsorptive media, such as activated alumina (B75360) and granular ferric hydroxide, are used in filtration systems. sswm.infopsu.edueverfilt.com Activated alumina is highly selective for As(V) and works best in slightly acidic water. psu.edueverfilt.com It can be regenerated using sodium hydroxide. everfilt.comunu.edu Granular ferric hydroxide also works by adsorption but is typically not regenerated and must be replaced. everfilt.com Zero-valent iron (ZVI) has also been studied for arsenic remediation in groundwater, showing effectiveness in removing arsenite through uptake by surface precipitates like carbonate green rust and a surface oxidation process. nih.gov Novel materials like spherical activated carbon and processed iron waste have shown high efficiency in removing both arsenate and arsenite from water through chemisorption and co-precipitation mechanisms. scispace.comicontrolpollution.com The efficiency of adsorption can be influenced by factors like adsorbent dose, contact time, and initial arsenic concentration. scispace.comicontrolpollution.com

Here is an example of a data table based on the search results, illustrating the efficiency of different materials in removing arsenic:

MaterialArsenic Species RemovedEfficiency (%)Conditions (Example)Source
Spherical Activated CarbonAs(III) and As(V)~100Adsorbent dose: 15 g/L, Contact time: 2 hrs, Initial concentration: up to 2 ppm scispace.comicontrolpollution.com
Processed Iron WasteAs(III) and As(V)~100Adsorbent dose: 15 g/L, Contact time: 2 hrs, Initial concentration: up to 2 ppm scispace.comicontrolpollution.com
Activated AluminaAs(V) (highly selective)>95pH 5.5-6.0 psu.edueverfilt.com
Zero-Valent Iron (Batch)As(III)-Initial concentration: 50 mg/L nih.gov
Zero-Valent Iron (Column)Arsenic-Removal capacity: ~7.5 mg As/g Fe nih.gov

Note: The efficiency and optimal conditions can vary depending on specific water chemistry and experimental setup.

Conclusion and Future Research Directions

Identification of Unresolved Mechanistic Pathways

The precise molecular mechanisms underpinning sodium arsenite's toxicity are complex and not yet fully elucidated. nih.gov A primary and well-established mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov This oxidative stress leads to damage of cellular macromolecules like lipids, proteins, and DNA, ultimately causing cell death via apoptosis. nih.gov However, the complete cascade of events and the interplay between different signaling pathways remain areas of active investigation.

Several key pathways are known to be involved:

Inflammatory Response: this compound-induced ROS production activates inflammatory pathways, such as the nuclear factor-κB (NF-κB) pathway, by promoting the phosphorylation and degradation of its inhibitor, IκB. nih.gov This activation leads to an increase in the production of pro-inflammatory cytokines like Tumor necrosis factor-alpha (TNF-α), which plays a significant role in liver cell stimulation and hepatic fibrosis. nih.gov

Apoptosis and Cell Cycle Disruption: this compound can induce apoptosis through various mechanisms, including the activation of caspase cascades and altering mitochondrial proteins like Bcl-2 and Bax. nih.govnih.gov It also interferes with cell cycle regulation. nih.gov Chronic low-dose exposure has been shown to delay the exit from the mitotic phase of the cell cycle, leading to sustained activation of mitotic regulators and contributing to genomic instability. nih.gov

Signal Transduction Alteration: The metalloid alters cellular signaling by interfering with the interaction of transcription factors with DNA. nih.gov It can activate pathways like the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) signaling pathway, which can inhibit autophagy. nih.gov

Despite this knowledge, the exact sequence of events, the points of crosstalk between these pathways, and the specific molecular targets that initiate carcinogenesis are not fully understood. nih.govresearchgate.netbohrium.compastic.gov.pk Future research should aim to map these complex interactions to provide a more complete picture of how this compound disrupts cellular homeostasis and leads to disease.

Elucidation of Low-Dose and Chronic Exposure Mechanisms

Much of the toxicological data on this compound comes from studies involving acute, high-dose exposures. However, the primary human health concern stems from chronic, low-dose exposure, typically through contaminated drinking water. nih.govresearchgate.net The mechanisms of toxicity under these conditions are not fully understood and may differ from those observed at high doses. nih.govnih.gov

Recent studies have begun to shed light on this area. For instance, long-term exposure to a low dose (0.5 μM) of this compound was found to aberrantly prolong the mitotic phase of the cell cycle in human lung and skin cells, which facilitates genetic instability and predisposes cells to tumorigenesis. nih.gov Another study found that a very low concentration (25 nM) of this compound over 21 days was sufficient to reduce the viability of rat bone marrow mesenchymal stem cells by inducing apoptosis. nih.govresearchgate.net These findings highlight that even nanomolar concentrations can have significant biological effects over time.

Key unresolved questions in this area include:

The threshold for adverse effects from chronic low-dose exposure.

How the cellular adaptive responses to low-dose arsenite, such as mitohormesis, might contribute to long-term pathology. nih.gov

The cumulative effects of low-dose exposure on epigenetic modifications, such as DNA methylation, and their role in carcinogenesis. nih.govnih.gov

Understanding the subtle, long-term molecular changes induced by environmentally relevant concentrations of this compound is crucial for accurate risk assessment and the development of preventative strategies. nih.gov

Development of Integrated Systems Toxicology Approaches

Traditional toxicological studies often focus on single endpoints or pathways. However, the wide-ranging effects of this compound necessitate a more holistic approach. researchgate.netbohrium.compastic.gov.pk Integrated systems toxicology, which combines data from multiple "omics" technologies (e.g., transcriptomics, metabolomics, proteomics), offers a powerful strategy to unravel the complex biological responses to this compound exposure.

An integrated approach using metabolomics and transcriptomics on human renal cells exposed to this compound revealed significant perturbations in multiple metabolic pathways. nih.gov This study identified purine (B94841) metabolism as the most significantly affected pathway, a finding that might have been missed by more targeted analyses. nih.gov

Table 1: Key Findings from an Integrated Omics Study of this compound in Human Renal Cells

Source: Adapted from findings on arsenic-induced toxicity in human renal cells. nih.gov

Future research should expand the use of these integrated approaches. By combining multi-omics data with computational modeling, it will be possible to construct predictive models of this compound toxicity. These models can help identify key nodes in the toxicity pathways that could serve as targets for therapeutic intervention and can provide a more comprehensive understanding of the mechanisms underlying arsenic-induced diseases. nih.gov

Translational Research for Human Health Impact

A critical goal of toxicological research is to translate laboratory findings into meaningful public health outcomes. For this compound, this involves bridging the gap between mechanistic studies in cell cultures and animal models and the realities of human exposure and disease. nih.govsapub.org

A key area for translational research is the development and validation of biomarkers. nih.gov

Biomarkers of Exposure: Urinary arsenic levels are a well-established biomarker for recent exposure to inorganic arsenic. However, it is important to speciate the arsenic compounds, as ingestion of seafood can increase total urinary arsenic without reflecting exposure to the more toxic inorganic forms. nih.gov

Biomarkers of Effect: There is a need for more sensitive and specific biomarkers of early biological effects. For example, the presence of micronuclei in bladder cells has been used as a biomarker of arsenic's genotoxic effect. nih.gov Future work should focus on identifying biomarkers that can predict disease risk in exposed populations before clinical symptoms appear.

Furthermore, research must account for inter-individual variability in susceptibility to arsenic toxicity. Factors such as genetics (e.g., variations in genes related to arsenic metabolism like AS3MT), nutritional status, age, and gender can all influence an individual's response to this compound exposure. researchgate.netpastic.gov.pkfrontiersin.org Understanding the genetic and epigenetic factors that modulate susceptibility is essential for identifying vulnerable populations and for developing personalized risk assessments and public health interventions. frontiersin.org

Q & A

Basic Research Questions

Q. What are the standard protocols for assessing sodium arsenite-induced cytotoxicity in human lung cells, and how should treatment duration and concentration be optimized?

  • Methodological Guidance: Use concentration- and time-dependent assays (e.g., MTT or colony formation) to evaluate cell viability. For human lung fibroblasts and epithelial cells, treatment with 0–20 µM this compound for 24–120 hours effectively captures dose- and time-dependent reductions in survival . Include controls for baseline viability and validate results across ≥4 independent experiments to account for biological variability. Statistical analysis should use ANOVA with post-hoc tests (e.g., Tukey-Kramer) to compare treatment groups to controls .

Q. How should researchers design experiments to investigate this compound’s impact on mitochondrial biogenesis in renal toxicity models?

  • Methodological Guidance: Administer low (e.g., 5 mg/kg) and high (e.g., 10 mg/kg) doses in vivo to assess dose-dependent effects on markers like PGC-1α and UCP2/3. Use qPCR or Western blotting to quantify gene/protein expression in kidney tissues. Note that this compound downregulates PGC-1α (0.77–0.94-fold) and UCP2/3 (0.48–0.90-fold), indicating mitochondrial dysfunction. Normalize data to housekeeping genes and include positive controls (e.g., known mitochondrial stressors) .

Q. What are the best practices for analyzing combined toxic effects of this compound with other heavy metals (e.g., lead)?

  • Methodological Guidance: Use co-exposure models (e.g., this compound + lead acetate) in rodents, monitoring body weight changes and organ weights. For example, combined exposure may result in additive or antagonistic effects on weight gain (e.g., higher than arsenite alone but lower than lead alone). Ensure statistical comparisons between single- and co-exposure groups using t-tests or ANOVA, and report p-values with effect sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in HIF-1α-mediated vs. HIF-1-independent pathways (e.g., VEGF induction)?

  • Methodological Guidance: Employ pathway-specific inhibitors (e.g., p38 MAPK inhibitor SB203580) and genetic models (e.g., HIF-1α/β-knockout cells). Evidence shows this compound induces VEGF via p38 MAPK, not HIF-1, in OVCAR-3 cells. Use luciferase reporter assays to confirm HIF-1 inactivity and siRNA knockdown to validate p38 dependency .

Q. What experimental strategies are recommended for live-cell imaging under this compound-induced stress?

  • Methodological Guidance: Pre-treat cells with 100–200 µM this compound for 30 minutes prior to imaging. Use low-excitation conditions (2% 488/640 nm lasers) to minimize phototoxicity. Capture images every 5 minutes over 2 hours and analyze using tools like u-track v2 for particle tracking. Include controls for arsenite-free conditions and validate stress markers (e.g., phosphorylated p38) .

Q. How should researchers address inconsistent data on this compound’s dual role as a carcinogen and anti-cancer agent?

  • Methodological Guidance: Contextualize findings using cell-type-specific models. For example, in ovarian cancer cells, this compound upregulates pro-angiogenic VEGF but fails to activate HIF-1-dependent transcription, suggesting tissue-specific mechanisms. Compare results across cancer vs. non-cancer cell lines and use multi-omics approaches (e.g., RNA-seq, phosphoproteomics) to identify divergent signaling nodes .

Data Contradiction Analysis

Q. How to interpret conflicting results on this compound’s effects on oxidative stress markers in different organ systems?

  • Methodological Guidance: Systematically evaluate experimental variables:

  • Dosage : High doses (e.g., ≥10 µM) may overwhelm antioxidant defenses, while low doses induce adaptive responses.
  • Exposure Duration : Acute vs. chronic exposure differentially regulates Nrf2/Keap1 and NF-κB pathways.
  • Model System : Renal vs. pulmonary cells may show varying susceptibility due to tissue-specific expression of transporters (e.g., AQP9) .

Experimental Design Tables

Endpoint Recommended Assay Key Parameters Reference
Cell ViabilityColony Formation Assay0–20 µM, 24–120 h treatment
Mitochondrial BiogenesisqPCR (PGC-1α, UCP2/3)Dose: 5–10 mg/kg in vivo
p38 MAPK ActivationWestern Blot (phospho-p38)100–200 µM pretreatment for 30 min
VEGF ExpressionELISA/RT-PCRp38 inhibitor (SB203580) validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.